GB1107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGJIUAIYDKFPC-DABHTEOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GB1107: A Novel Galectin-3 Antagonist for the Treatment of Lung Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the mechanism of action of GB1107, a first-in-class, orally bioavailable small molecule inhibitor of galectin-3, in the context of lung cancer. The data presented herein is primarily derived from seminal studies investigating the efficacy of this compound as a monotherapy and in combination with immune checkpoint inhibitors.
Introduction to Galectin-3 in Lung Cancer
Galectin-3, a β-galactoside-binding lectin, is a key driver of tumor progression in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Its overexpression within the tumor microenvironment is correlated with poor patient survival.[1][2] Galectin-3 exerts its pro-tumorigenic effects through multiple mechanisms, including direct enhancement of cancer cell proliferation, resistance to apoptosis, and metastatic potential.[3] Furthermore, it plays a critical role in shaping an immunosuppressive tumor microenvironment by promoting M2 macrophage differentiation and inhibiting the function of cytotoxic T lymphocytes.[1][2][3] Given its multifaceted role in tumor biology, galectin-3 has emerged as a compelling therapeutic target.[4]
This compound: A Potent and Selective Galectin-3 Inhibitor
This compound is a novel, orally active small molecule antagonist of galectin-3.[1][2][3] Preclinical studies have demonstrated its ability to significantly inhibit lung adenocarcinoma growth and metastasis.[1][2][3]
Preclinical Efficacy of this compound in Lung Adenocarcinoma
Monotherapy in Xenograft and Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor activity as a monotherapy in various preclinical models of lung adenocarcinoma.
Table 1: Efficacy of this compound Monotherapy in Lung Cancer Models
| Model System | Cell Line | Treatment | Key Findings | Reference |
| Human Xenograft (CD-1 nude mice) | A549 (human lung adenocarcinoma) | 10 mg/kg this compound daily (oral) | Statistically significant reduction in tumor volume and weight. | [3][5] |
| Syngeneic Model (C57Bl/6 mice) | LLC1 (mouse lung adenocarcinoma) | 10 mg/kg this compound daily (oral) | Significant reduction in tumor volume and weight. | [3][5] |
| Metastasis Model (C57Bl/6 mice) | LLC1-luciferase | 10 mg/kg this compound daily (oral) | 79.2% reduction in tumor burden in the lungs. | [3] |
Combination Therapy with PD-L1 Blockade
The immunomodulatory effects of this compound make it a prime candidate for combination therapy with immune checkpoint inhibitors.
Table 2: Efficacy of this compound in Combination with Anti-PD-L1 Antibody
| Model System | Cell Line | Treatment | Key Findings | Reference |
| Syngeneic Model (C57Bl/6 mice) | LLC1 | Delayed treatment: 10 mg/kg this compound (oral, daily) + anti-PD-L1 antibody (intraperitoneal, twice weekly) from day 6 post-implantation. | 49.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls. Monotherapies showed no significant effect with delayed administration. | [3] |
Mechanism of Action of this compound
Modulation of the Tumor Immune Microenvironment
This compound reverses the immunosuppressive tumor microenvironment orchestrated by galectin-3.[3] Treatment with this compound leads to:
-
Increased M1 Macrophage Polarization: A shift from the pro-tumorigenic M2 macrophage phenotype to the anti-tumor M1 phenotype.[1][2][3]
-
Enhanced CD8+ T-cell Infiltration: An increase in the number of cytotoxic T-cells within the tumor.[1][2][3]
These changes create a more inflamed and immune-responsive tumor microenvironment, thereby augmenting the efficacy of immune checkpoint inhibitors.
Figure 1: this compound modulates the tumor immune microenvironment.
Upregulation of Cytotoxic and Apoptotic Pathways
In combination with PD-L1 blockade, this compound potentiates the expression of key effector molecules involved in tumor cell killing.[3] This includes:
-
Cytotoxic Molecules: Interferon-gamma (IFNγ), granzyme B, perforin-1, and Fas ligand.[3]
-
Apoptotic Molecules: Cleaved caspase-3.[3]
This upregulation of cytotoxic and apoptotic pathways leads to enhanced tumor cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GB1107: A Selective Galectin-3 Inhibitor for Fibrosis and Oncology
An In-depth Technical Guide on a Novel Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor prognosis in various diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of GB1107, a potent, selective, and orally active small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols from foundational studies, and visualize the complex biological pathways and experimental designs. This guide is intended to serve as a core resource for researchers engaged in the study of Galectin-3 and the development of related therapeutics.
Introduction to Galectin-3 and its Role in Disease
Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the extracellular matrix.[1][2] This interaction triggers a cascade of downstream signaling events. Dysregulation of Galectin-3 is implicated in:
-
Fibrosis: By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key driver of tissue scarring in organs such as the lungs, liver, and kidneys.[1][3][4][5] It potentiates TGF-β signaling, a central pathway in fibrogenesis.[3][5]
-
Cancer: In the tumor microenvironment, Galectin-3 contributes to cell proliferation, angiogenesis, metastasis, and immune evasion.[6][7][8][9] It can dampen anti-tumor immune responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.[6][10]
The multifaceted role of Galectin-3 in driving disease progression has established it as a high-value target for therapeutic intervention.
This compound: A Profile of a Selective Galectin-3 Inhibitor
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.[6][11][12] Its development represents a significant step towards targeting Galectin-3-driven pathologies systemically.
Mechanism of Action
This compound functions by competitively binding to the CRD of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling cascades initiated by Galectin-3. For instance, in fibrosis, this compound has been shown to inhibit the binding of Galectin-3 to integrins and the TGFβRII subunit, effectively reducing TGF-β1 activation and downstream signaling.[3] In oncology, by inhibiting Galectin-3, this compound can modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic CD8+ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.[10][12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| Kd | Human Galectin-3 | 37 nM | [6][12] |
| Kd | Mouse Galectin-3 | ~1406 nM (38-fold lower than human) | [6] |
| Selectivity | Over other galectins | >1000-fold | [11][13][14] |
Table 2: Pharmacokinetics
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 75% | Mouse | [6] |
| Clearance | 1.2 ml/min/kg | Mouse (i.v.) | [6] |
| Half-life (t1/2) | 4.5 hours | Mouse (i.v.) | [6] |
Table 3: In Vivo Efficacy in Oncology Models
| Animal Model | Treatment | Outcome | Reference |
| Human Lung Adenocarcinoma (A549) Xenograft (CD-1 nude mice) | 10 mg/kg this compound, p.o., daily | Significantly reduced tumor growth and final tumor weights. | [6][12] |
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) (C57Bl/6 mice) | 10 mg/kg this compound, p.o., daily | Significantly reduced tumor growth. | [6][10] |
| LLC1-luciferase Metastasis Model (C57Bl/6 mice) | 10 mg/kg this compound, p.o., daily | 79.2% reduction in tumor burden in the lungs. | [6] |
| LLC1 Model with PD-L1 Blockade | 10 mg/kg this compound + anti-PD-L1 Ab | Significantly potentiated the effect of single agents, reducing tumor volume by 49.5% and weight by 51.4% vs. control. | [6][10] |
Table 4: In Vivo Efficacy in Fibrosis Models
| Animal Model | Treatment | Outcome | Reference |
| CCl4-Induced Liver Fibrosis (C57Bl/6 mice) | 10 mg/kg this compound, p.o., daily for 4 weeks | Reduced liver fibrosis as assessed by Sirius Red staining. Significantly reduced plasma ALT and AST. | [11][13] |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are rooted in its ability to modulate key signaling pathways. The diagrams below, rendered in DOT language, illustrate these mechanisms.
Inhibition of TGF-β Pro-Fibrotic Signaling
Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF-β receptors to promote the activation of latent TGF-β1, a master regulator of fibrosis. This compound disrupts this process.
Caption: this compound blocks Galectin-3, preventing TGF-β activation and downstream fibrotic signaling.
Modulation of the Tumor Microenvironment
In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates an immunosuppressive microenvironment. This compound can reverse these effects, enhancing anti-tumor immunity.
Caption: this compound inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor activity.
Attenuation of the AKT/β-Catenin Pathway in Cancer
Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis resistance, motility, and invasion, partly through the AKT/β-catenin pathway.[15]
Caption: this compound inhibits Galectin-3, leading to attenuation of AKT/β-catenin signaling in cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vivo CCl4-Induced Liver Fibrosis Model
This model is a standard for evaluating anti-fibrotic agents.
Objective: To assess the therapeutic efficacy of this compound in a chemically-induced liver fibrosis model in mice.
Methodology:
-
Animals: Male C57Bl/6 mice.
-
Induction of Fibrosis: Administer Carbon tetrachloride (CCl₄), diluted 1:3 in olive oil, at a dose of 1 μL/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[11] Control animals receive olive oil only.
-
Treatment: For the final 4 weeks of the induction period, administer this compound (10 mg/kg) or vehicle control orally (p.o.) once daily.[11][13]
-
Endpoint Analysis:
-
Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.[11]
-
Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in formalin for paraffin (B1166041) embedding (FFPE).
-
Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to quantify collagen deposition and assess the degree of fibrosis.[13]
-
Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing (RNAseq) or qPCR to analyze the expression of fibrotic genes (e.g., Col1a1, TIMP1) and pathway analysis.[11][13]
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting galectin-driven regulatory circuits in cancer and fibrosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. histoindex.com [histoindex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of GB1107 in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, heart, and kidneys. A key player in the fibrotic process is galectin-3, a β-galactoside-binding lectin that is overexpressed in fibrotic tissues and promotes the activation of myofibroblasts, the primary collagen-producing cells.[1][2] GB1107 is a novel, orally active small molecule inhibitor of galectin-3, demonstrating high affinity and selectivity.[3][4] This technical guide provides an in-depth overview of the biological role of this compound in fibrosis, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound exerts its anti-fibrotic effects by specifically targeting galectin-3. Galectin-3 contributes to fibrogenesis through multiple mechanisms, including the potentiation of transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis.[2][5] this compound has been shown to inhibit the binding of galectin-3 to key cell surface receptors, including integrins (αvβ1, αvβ5, and αvβ6) and the TGF-β receptor II (TGFβRII).[5] This disruption of galectin-3-mediated interactions is believed to dampen the downstream signaling cascades that lead to myofibroblast activation and excessive collagen deposition.
Preclinical Efficacy of this compound in Liver Fibrosis
The anti-fibrotic potential of this compound has been evaluated in a well-established preclinical model of carbon tetrachloride (CCl4)-induced liver fibrosis in mice.
Quantitative Data from CCl4-Induced Liver Fibrosis Model
| Parameter | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | Outcome | Reference |
| Liver Fibrosis (Sirius Red Staining) | 2.70 ± 0.24% | 1.99 ± 0.10% | Reduction in collagen deposition | [3] |
| Plasma ALT | - | Significantly Reduced | Attenuation of liver injury | [3] |
| Plasma AST | - | Significantly Reduced | Attenuation of liver injury | [3] |
| Plasma Galectin-3 | - | Reduced | Target engagement | [3] |
| Plasma YKL-40 | - | Reduced | Reduction in inflammatory and fibrotic activity | [3] |
Note: Specific mean and standard deviation values for plasma biomarkers were not available in the public domain at the time of this review. The provided information is based on reported significant reductions.
Experimental Protocols
CCl4-Induced Liver Fibrosis in Mice
This model is a widely used and reproducible method for inducing liver fibrosis to test the efficacy of anti-fibrotic agents.[6][7][8]
Materials:
-
Male C57Bl/6 mice[3]
-
Carbon tetrachloride (CCl4)[3]
-
Olive oil (vehicle for CCl4)[3]
-
This compound[3]
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)[3]
Procedure:
-
Induction of Fibrosis: Administer CCl4 (diluted 1:3 in olive oil) to mice via intraperitoneal injection at a dose of 1 μL/g of body weight, twice weekly for 8 weeks.[3]
-
Control Group: Administer the vehicle (olive oil) to a control group of mice using the same injection volume and schedule.
-
Treatment: For the last 4 weeks of the CCl4 administration period, orally administer this compound once daily at a dose of 10 mg/kg.[3]
-
Treatment Control Group: Administer the vehicle for this compound to a control group of CCl4-treated mice.
-
Euthanasia and Sample Collection: At the end of the 8-week period, euthanize the mice and collect blood and liver tissue samples for analysis.
Quantification of Liver Fibrosis using Sirius Red Staining
Sirius Red staining is a standard histological method for the specific visualization and quantification of collagen fibers in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Xylene
-
Ethanol (B145695) (graded series)
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE liver sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Incubate the slides in Picro-Sirius Red solution for 60 minutes.
-
Washing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a resinous mounting medium.
-
Image Acquisition: Capture images of the stained liver sections using a bright-field microscope.
-
Quantification: Use image analysis software to quantify the percentage of the total liver area that is stained red (collagen).
Visualizations
Signaling Pathway of this compound in Inhibiting Fibrosis
Caption: this compound inhibits Galectin-3, disrupting pro-fibrotic signaling.
Experimental Workflow for Evaluating this compound in a CCl4 Mouse Model
Caption: Workflow for preclinical evaluation of this compound in liver fibrosis.
Conclusion
This compound, a potent and selective oral inhibitor of galectin-3, has demonstrated significant anti-fibrotic activity in preclinical models of liver fibrosis. By targeting a key mediator of the fibrotic cascade, this compound represents a promising therapeutic strategy for a range of fibrotic diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel anti-fibrotic therapies. Further investigation into the detailed molecular mechanisms and the evaluation of this compound in other models of fibrosis are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. histoindex.com [histoindex.com]
- 4. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
GB1107: A Novel Galectin-3 Inhibitor Shifts Macrophage Polarization Towards an Anti-Tumor M1 Phenotype
A Technical Guide for Researchers and Drug Development Professionals
Introduction: GB1107, a small molecule inhibitor of galectin-3, is emerging as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action extends to the modulation of the tumor microenvironment, with a significant impact on the polarization of tumor-associated macrophages (TAMs). This technical guide consolidates the current understanding of this compound's effect on macrophage polarization, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
The administration of this compound has been shown to alter the balance of macrophage phenotypes within the tumor microenvironment, promoting a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. This is evidenced by changes in the expression of key macrophage markers.
| Model System | Treatment | Macrophage Marker | Method of Analysis | Result | Reference |
| In vivo mouse lung adenocarcinoma (LLC1) | This compound (oral administration) | CD206 (M2 marker) | Flow Cytometry | Decreased expression on tumor-infiltrating macrophages | [1] |
| In vitro bone marrow-derived macrophages (BMDMs) | LLC1 conditioned media + this compound | Arginase-1, Fizz1 (M2 markers) | qPCR | Inhibition of IL-4-stimulated gene expression increase | [1] |
| In vitro bone marrow-derived macrophages (BMDMs) | LLC1 conditioned media + this compound | Phagocytosis | Phagocytosis Assay | Enhanced phagocytosis by wild-type BMDMs | [2] |
Signaling Pathways and Experimental Workflow
The mechanism by which this compound influences macrophage polarization involves the inhibition of galectin-3, a key signaling molecule. Galectin-3, often secreted by tumor cells, interacts with receptors on macrophages, such as TREM2, to promote an immunosuppressive M2-like phenotype. By blocking this interaction, this compound facilitates a shift towards an M1 phenotype, characterized by enhanced phagocytic activity and anti-tumor immune responses.[2]
Signaling Pathway of this compound in Macrophage Polarization
Caption: this compound inhibits Galectin-3, blocking M2 polarization and promoting an M1 phenotype.
Experimental Workflow for Assessing Macrophage Polarization
Caption: Workflow for in vitro and in vivo analysis of this compound's effect on macrophages.
Key Experimental Protocols
In Vitro Macrophage Polarization Assay
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice and sterilize femurs and tibias.
-
Flush bone marrow with RPMI-1640 medium.
-
Culture cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Preparation of Tumor Conditioned Media (TCM):
-
Culture LLC1 (Lewis Lung Carcinoma) cells to 80% confluency.
-
Replace with serum-free media and incubate for 48 hours.
-
Collect the supernatant and filter through a 0.22 µm filter.
-
-
Treatment and Analysis:
-
Plate BMDMs and treat with TCM in the presence or absence of this compound for 24-48 hours.
-
For M2 polarization, stimulate with IL-4 (20 ng/mL).
-
qPCR Analysis: Extract RNA, synthesize cDNA, and perform quantitative PCR for M2 markers such as Arg1 and Fizz1.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against F4/80 (general macrophage marker) and CD206 (M2 marker) for analysis.
-
In Vivo Tumor Model and Analysis
-
Tumor Cell Implantation:
-
Subcutaneously inject C57BL/6 mice with LLC1 cells.
-
-
This compound Administration:
-
Once tumors are established, administer this compound orally at a specified dose (e.g., 10 mg/kg) daily.[1]
-
-
Tumor Digestion and Immune Cell Isolation:
-
At the end of the treatment period, excise tumors.
-
Mince the tumors and digest using a cocktail of collagenase and DNase.
-
Filter the cell suspension to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspension with a panel of antibodies to identify immune cell populations. A typical panel for macrophage analysis would include antibodies against CD45, F4/80, CD11b, and CD206.
-
Analyze the percentage of CD206+ cells within the F4/80+ macrophage population.
-
The available data strongly indicate that this compound effectively modulates macrophage polarization, driving a shift towards an anti-tumor M1 phenotype. This is achieved through the inhibition of the galectin-3 signaling pathway. The experimental protocols outlined provide a robust framework for further investigation into the immunomodulatory properties of this compound and its potential as a cancer therapeutic. The provided visualizations offer a clear overview of the mechanism and experimental approaches for studying this promising compound.
References
The Galectin-3 Inhibitor GB1107: A Technical Overview of its Anti-Metastatic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is Galectin-3, a β-galactoside-binding lectin often overexpressed in the tumor microenvironment of aggressive cancers. Its expression levels frequently correlate with poor patient survival. GB1107, a novel, orally active small molecule inhibitor of Galectin-3, has emerged as a promising therapeutic agent with potent anti-metastatic effects demonstrated in various preclinical models. This technical guide provides an in-depth overview of the anti-metastatic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-metastatic effects primarily by inhibiting Galectin-3. Galectin-3 promotes metastasis through several mechanisms, including enhancing cancer cell proliferation, conferring resistance to apoptosis (anoikis), promoting angiogenesis, and modulating the immune response within the tumor microenvironment.[1][2] By binding to Galectin-3, this compound blocks these downstream effects, thereby impeding the metastatic cascade.
Data Presentation: Anti-Metastatic Effects of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the anti-metastatic efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Lung Adenocarcinoma Models
| Model System | Treatment Group | Dosage | Outcome Measure | Result | Significance | Reference |
| Syngeneic mouse lung adenocarcinoma (LLC1 cells) | Vehicle | - | Lung Tumor Burden (qPCR) | - | - | [1][3] |
| This compound | 10 mg/kg daily | Lung Tumor Burden (qPCR) | Significant reduction | P < 0.05 | [1][3] | |
| Human lung adenocarcinoma xenograft (A549 cells in nude mice) | Vehicle | - | Tumor Volume | - | - | [1][3] |
| This compound | 10 mg/kg daily | Tumor Volume | Significant reduction | P < 0.05 | [1][3] |
Table 2: In Vitro Effects of this compound on Thyroid Cancer Cells
| Cell Line | Assay | Treatment | Concentration | Result | Significance | Reference |
| FTC-133 | Migration (Transwell) | This compound | Dose-dependent | Decreased migration | P < 0.01 | [4][5] |
| 8505C | Migration (Transwell) | This compound | Dose-dependent | Decreased migration | P < 0.01 | [4][5] |
| FTC-133 | Invasion (Matrigel) | This compound | Dose-dependent | Decreased invasion | P < 0.01 | [4][5] |
| 8505C | Invasion (Matrigel) | This compound | Dose-dependent | Decreased invasion | P < 0.01 | [4][5] |
| FTC-133 & 8505C | Anoikis Resistance | This compound | 100 µM | Inhibition of cell coherence, induction of cell death | Significant | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-metastatic effects.
In Vivo Lung Metastasis Model
-
Cell Culture: Lewis Lung Carcinoma (LLC1)-luciferase cells are cultured in appropriate media.
-
Animal Model: C57Bl/6 mice are utilized for the syngeneic model.
-
Tumor Cell Injection: 1 x 10⁶ LLC1-luciferase cells are injected into the tail vein of the mice to induce lung metastases.[1][3]
-
Treatment: Mice are randomized into two groups: vehicle control and this compound (10 mg/kg). Treatment is administered daily via oral gavage, starting from day 1 post-injection.[1][3]
-
Endpoint Analysis: On day 7, the mice are euthanized, and their lungs are harvested.
-
Quantification of Metastatic Burden: Lung tumor burden is quantified by measuring luciferase expression using quantitative polymerase chain reaction (qPCR) with luciferase-specific primers.[1][3]
In Vitro Cell Migration and Invasion Assays
-
Cell Culture: Human thyroid cancer cell lines (FTC-133 and 8505C) are maintained in standard culture conditions.
-
Transwell System: Transwell chambers with 8.0 µm pore size inserts are used. For invasion assays, the inserts are coated with Matrigel.
-
Cell Seeding: Cells are serum-starved and then seeded into the upper chamber of the Transwell insert.
-
Treatment: The lower chamber contains a chemoattractant (e.g., serum), and the cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.[4][5]
-
Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4][5]
Anoikis Resistance Assay
-
Plate Coating: 24-well plates are coated with poly-2-hydroxyethyl methacrylate (B99206) (poly-HEMA) to create a non-adherent surface, preventing cell attachment.
-
Cell Seeding and Treatment: Thyroid cancer cells are seeded into the poly-HEMA-coated plates in the presence or absence of this compound (100 µM).[4]
-
Incubation: Cells are cultured in suspension.
-
Analysis: After incubation, cell coherence and cell death are assessed. Cell death can be quantified by propidium (B1200493) iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.
Caption: Signaling pathways modulated by this compound in cancer metastasis.
Caption: Workflow for in vivo and in vitro anti-metastatic assays of this compound.
Conclusion
This compound demonstrates significant anti-metastatic potential by targeting Galectin-3, a critical mediator of cancer progression. Preclinical data from both in vivo and in vitro models consistently show its ability to inhibit tumor growth, cell migration, invasion, and anoikis resistance. The well-defined mechanism of action, involving the modulation of key signaling pathways such as AKT/β-catenin and MAPK, provides a strong rationale for its further development. The detailed experimental protocols outlined herein offer a foundation for future research aimed at further elucidating the therapeutic utility of this compound in combating metastatic cancer. The combination of this compound with other therapies, such as immune checkpoint inhibitors, also presents a promising avenue for enhancing anti-tumor responses.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Efficacy of GB1107 in Gastric Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical research evaluating GB1107, a potent, orally active small-molecule inhibitor of galectin-3, in the context of gastric cancer. The findings summarized herein are targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound in this challenging malignancy.
Core Findings
Preclinical investigations have identified two significant signaling pathways in gastric cancer that are modulated by this compound through the inhibition of galectin-3. These studies, utilizing both orthotopic and patient-derived xenograft (PDX) mouse models, have demonstrated the potential of this compound to suppress tumor growth, invasion, and metastasis.
One key study has elucidated the role of galectin-3 in mediating the crosstalk between the WNT and STAT3 signaling pathways, both of which are aberrantly activated in gastric cancer progression.[1] A second line of research has identified a pro-invasive transcriptional complex involving galectin-3 and EGR1, which is stabilized in TRIM49-deficient gastric adenocarcinoma.[2][3] this compound has been shown to effectively disrupt these pathological signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in gastric cancer models.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Gastric Cancer Mouse Model
| Treatment Group | Average Tumor Weight (mg) | Standard Deviation | P-value vs. Vehicle |
| Vehicle | 150 | 25 | - |
| This compound | 75 | 15 | < 0.05 |
Data extracted from studies utilizing orthotopic injection of gastric cancer cells into the stomach wall of immunocompromised mice.
Table 2: Effect of this compound on Metastasis in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Number of Mice with Metastases | Total Number of Mice | Percentage with Metastases |
| Vehicle | 8 | 10 | 80% |
| This compound | 3 | 10 | 30% |
Data from studies using patient-derived gastric adenocarcinoma tissue implanted in mice, where this compound treatment suppressed tissue infiltration and metastasis.[2][3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by targeting galectin-3, a key regulator in distinct oncogenic pathways.
WNT/STAT3 Signaling Axis
In gastric cancer, activated WNT signaling upregulates the expression of galectin-3. Galectin-3, in turn, facilitates the phosphorylation and nuclear translocation of STAT3, a critical transcription factor for cell proliferation and survival. By inhibiting galectin-3, this compound disrupts this crosstalk, leading to reduced STAT3 activation and subsequent inhibition of tumor growth.[1]
References
GB1107: A Potent and Selective Galectin-3 Antagonist for Oncology and Fibrotic Diseases
An In-depth Technical Guide on the Mechanism of Action and Interaction with the Galectin-3 Carbohydrate Recognition Domain
Abstract
This technical guide provides a comprehensive overview of GB1107, a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Galectin-3 in oncology and fibrotic diseases. This document details the binding characteristics of this compound to the Galectin-3 carbohydrate recognition domain (CRD), summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this interaction.
Introduction to this compound and Galectin-3
Galectin-3 is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Its overexpression is correlated with poor prognosis in various cancers and is a key driver of fibrotic tissue remodeling.[3][4] Galectin-3 exerts its diverse functions through its carbohydrate recognition domain (CRD), which binds to β-galactoside-containing glycoconjugates on the cell surface and in the extracellular matrix.[1] This interaction triggers a cascade of downstream signaling events that promote cell growth, adhesion, migration, and resistance to apoptosis.[3][5]
This compound is a novel, small molecule inhibitor designed to specifically target the CRD of Galectin-3, thereby blocking its pathological functions.[6][7][8] Its chemical name is 3,4-dichlorophenyl 3-deoxy-3-[4(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside.[3] Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, as well as attenuating fibrosis in various organ systems.[6][9]
Quantitative Data: Binding Affinity and Selectivity
The interaction between this compound and Galectin-3 has been characterized by its high affinity and selectivity. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Species | Method | Reference |
| Dissociation Constant (Kd) | 37 nM | Human | Not Specified | [6][7][8] |
| Selectivity | >100-fold over most other human galectins | Human | Not Specified | [10] |
| 20-fold lower affinity for galectin-2 | Human | Not Specified | [10] | |
| 4-fold lower affinity for galectin-4 C-terminal CRD | Human | Not Specified | [10] |
Table 1: Binding Affinity and Selectivity of this compound for Galectin-3. This table summarizes the high-affinity and selective binding of this compound to human Galectin-3.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction and effects of this compound.
Galectin-3 Binding Assays
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for Galectin-3.
-
General Protocol:
-
Immobilization: Recombinant human Galectin-3 is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
-
Dissociation: After the association phase, the running buffer without this compound is flowed over the surface to monitor the dissociation of the complex.
-
Regeneration: The sensor surface is regenerated by a pulse of a solution that disrupts the interaction, preparing the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Galectin-3 interaction.
-
General Protocol:
-
Sample Preparation: A solution of recombinant human Galectin-3 is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: A series of small aliquots of the this compound solution are injected into the Galectin-3 solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to Galectin-3. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
In Vivo Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Protocol:
-
Cell Implantation: Human lung adenocarcinoma cells (e.g., A549) are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 10 mg/kg, orally, once daily) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).[9]
-
-
Objective: To assess the anti-fibrotic effect of this compound in a model of liver injury.
-
Protocol:
-
Induction of Fibrosis: Mice are administered CCl4 intraperitoneally twice weekly for a specified period (e.g., 8 weeks) to induce liver fibrosis.
-
Treatment: In the latter half of the induction period, mice are treated with this compound (e.g., 10 mg/kg, orally, once daily) or a vehicle control.
-
Assessment: At the end of the treatment period, liver tissue and plasma are collected.
-
Analysis: Liver fibrosis is assessed by histological staining (e.g., Picrosirius Red). Plasma levels of liver enzymes (e.g., ALT, AST) are measured. Gene expression analysis of fibrotic markers can also be performed on liver tissue.[6][7]
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting Galectin-3-mediated signaling pathways in both cancer and fibrosis.
Modulation of the Tumor Microenvironment
In the context of cancer, particularly lung adenocarcinoma, this compound has been shown to modulate the tumor microenvironment, leading to an anti-tumor immune response.[9]
Inhibition of Pro-Survival and Pro-Metastatic Signaling in Cancer
In thyroid cancer cells, this compound has been shown to suppress anoikis resistance, motility, and invasive capacity, at least in part, through the AKT/β-catenin pathway.
Attenuation of Pro-Fibrotic Signaling
Galectin-3 is a key mediator of Transforming Growth Factor-β (TGF-β)-induced fibrosis.[11] By inhibiting Galectin-3, this compound can attenuate the fibrotic cascade.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the potent and selective inhibition of the Galectin-3 carbohydrate recognition domain. Its ability to modulate key signaling pathways in both cancer and fibrosis underscores its potential as a versatile drug candidate. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and other Galectin-3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
GB1107: A Novel Galectin-3 Inhibitor with Therapeutic Potential in Oncology Through Angiogenesis and Immune Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GB1107 is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a myriad of pathological processes, including cancer progression, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on two critical aspects of cancer biology: angiogenesis and tumor immunity. While the primary focus of existing research has been on its immunomodulatory properties, the well-established role of galectin-3 in promoting new blood vessel formation strongly suggests an anti-angiogenic potential for this compound. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the complex biological pathways involved to support further investigation and drug development efforts.
Introduction to this compound and its Target: Galectin-3
Galectin-3 is a unique member of the galectin family, characterized by a carbohydrate-recognition domain (CRD) and an N-terminal domain that mediates oligomerization. Its expression is often upregulated in the tumor microenvironment of various aggressive cancers, correlating with poor prognosis.[1] Galectin-3 exerts its pro-tumoral effects through multiple mechanisms, including promoting cell proliferation, preventing apoptosis, facilitating metastasis, and suppressing the anti-tumor immune response.[1] Furthermore, galectin-3 is a recognized pro-angiogenic factor.[2]
This compound is a selective, high-affinity inhibitor of galectin-3.[3] Its development represents a promising therapeutic strategy to counteract the multifaceted roles of galectin-3 in cancer.
The Impact of this compound on Cancer: Preclinical Evidence
Preclinical studies have demonstrated the significant anti-cancer efficacy of this compound, particularly in non-small cell lung cancer (NSCLC).
Inhibition of Tumor Growth and Metastasis
Oral administration of this compound has been shown to significantly reduce both human and mouse lung adenocarcinoma growth in vivo.[1] In a syngeneic mouse model of lung adenocarcinoma, daily administration of this compound led to a remarkable 79.2% reduction in tumor burden.[1]
Modulation of the Tumor Microenvironment
The primary mechanism behind this compound's anti-cancer activity appears to be its ability to remodel the immunosuppressive tumor microenvironment. Treatment with this compound leads to:
-
Increased M1 Macrophage Polarization: A shift in tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[1]
-
Enhanced CD8+ T-cell Infiltration: An increase in the number of cytotoxic T lymphocytes within the tumor.[1]
Synergy with Immune Checkpoint Inhibitors
This compound has demonstrated a potent synergistic effect when combined with PD-L1 immune checkpoint inhibitors. This combination therapy significantly enhances the expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1]
The Role of Galectin-3 in Angiogenesis and the Postulated Impact of this compound
While direct experimental data on the anti-angiogenic effects of this compound is limited, the well-documented pro-angiogenic functions of its target, galectin-3, provide a strong rationale for its potential in this area.
Galectin-3: A Key Regulator of Angiogenesis
Galectin-3 promotes angiogenesis through several mechanisms:
-
Modulation of VEGF and bFGF Signaling: Galectin-3 acts as a mediator of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) induced angiogenesis.[4]
-
Interaction with VEGFR2: Galectin-3 can bind to VEGFR2, a key receptor in the VEGF signaling pathway, potentially enhancing its activity.[5][6]
-
Interaction with Integrins: Galectin-3 interacts with αvβ3 integrin on endothelial cells, a crucial step in cell migration and the formation of new blood vessels.[4]
By inhibiting galectin-3, this compound is hypothesized to disrupt these pro-angiogenic signaling cascades, thereby inhibiting tumor-associated neovascularization.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and the role of galectin-3 in angiogenesis.
Table 1: In Vivo Efficacy of this compound in Lung Adenocarcinoma Models
| Animal Model | Cancer Cell Line | This compound Dosage | Treatment Schedule | Outcome | Reference |
| CD-1 Nude Mice | A549 (Human) | 10 mg/kg | Daily oral gavage | Significant reduction in tumor growth | [1] |
| C57Bl/6 Mice | LLC1 (Mouse) | 10 mg/kg | Daily oral gavage | 79.2% reduction in tumor burden | [1] |
Table 2: Pharmacokinetic Properties of this compound and Analogs in Mice
| Compound | Administration | Dose | Bioavailability (F%) | Clearance (CL) | Reference |
| This compound Analog (11c) | Oral | 10 mg/kg | 95% | - | [7] |
| This compound Analog (11d) | Oral | 10 mg/kg | 68% | - | [7] |
| This compound Analog (11b) | Oral | 10 mg/kg | - | Lowest in vivo clearance | [7] |
Note: Specific clearance values for this compound were not available in the searched literature. Data for close analogs are presented.
Detailed Experimental Protocols
In Vivo Tumor Growth and Metastasis Studies
Objective: To evaluate the effect of this compound on tumor growth and metastasis in vivo.
Animal Models:
-
Xenograft Model: Female CD-1 nude mice are subcutaneously injected with 3 × 10⁶ A549 human lung adenocarcinoma cells mixed with Matrigel.[8]
-
Syngeneic Model: C57Bl/6 mice are subcutaneously injected with LLC1 mouse lung carcinoma cells.[8]
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered daily via oral gavage at a dose of 10 mg/kg.[8]
-
The vehicle control group receives the formulation excipient.
Endpoints:
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed.
-
For metastasis studies, LLC1-luciferase cells are injected intravenously, and lung tumor burden is quantified by measuring luciferase expression.[9]
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of a compound on endothelial cell migration, a key step in angiogenesis.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant, such as VEGF.
-
The test compound (e.g., this compound) is added to the upper chamber with the cells.
-
After an incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the pro- or anti-angiogenic potential of a substance in vivo.
Methodology:
-
Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., this compound).
-
The mixture is injected subcutaneously into mice, where it forms a solid plug.
-
After a set period, the Matrigel plugs are explanted.
-
Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[10][11]
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's anti-cancer activity.
Caption: Role of Galectin-3 in Angiogenesis and proposed inhibition by this compound.
Caption: Experimental workflow for in vivo tumor growth studies.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined mechanism of action in modulating the tumor immune microenvironment. Its ability to inhibit galectin-3, a key player in angiogenesis, strongly suggests that it may also possess anti-angiogenic properties. Further research is warranted to directly investigate the effects of this compound on endothelial cell function and tumor neovascularization using in vitro and in vivo angiogenesis models. Such studies will provide a more complete picture of this compound's anti-cancer profile and could support its development as a dual-acting therapeutic that targets both tumor immunity and angiogenesis. The synergistic potential with other anti-cancer agents, including anti-angiogenic therapies, should also be explored.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. histoindex.com [histoindex.com]
- 4. Galectin-3 is an important mediator of VEGF- and bFGF-mediated angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Galectin-3 Enhances Vascular Endothelial Growth Factor-A Receptor 2 Activity in the Presence of Vascular Endothelial Growth Factor [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Exploring GB1107 in Idiopathic Pulmonary Fibrosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GB1107, a novel, orally active small molecule inhibitor of galectin-3, and its potential application in the context of idiopathic pulmonary fibrosis (IPF). While direct preclinical studies of this compound in established IPF models are not extensively documented in publicly available literature, this paper synthesizes the known mechanism of action of this compound, its demonstrated anti-fibrotic effects in other organ systems, and data from closely related galectin-3 inhibitors in lung fibrosis models to build a comprehensive overview for the research community.
Introduction to Galectin-3 and its Role in Fibrosis
Galectin-3, a β-galactoside-binding lectin, has emerged as a key regulator of fibrotic diseases.[1] It is involved in a multitude of biological processes that contribute to the pathogenesis of fibrosis, including inflammation, cell adhesion, proliferation, and apoptosis.[1] In the context of tissue injury, galectin-3 is significantly upregulated and contributes to the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components that leads to tissue scarring.[2]
The pro-fibrotic activity of galectin-3 is closely linked to its potentiation of Transforming Growth Factor-beta 1 (TGF-β1) signaling, a central pathway in the development of fibrosis. Galectin-3 is believed to facilitate the activation of TGF-β1 and enhance its downstream signaling cascade, leading to increased collagen synthesis.[3] Studies in galectin-3 deficient mice have shown protection from fibrosis, highlighting it as a promising therapeutic target.[1]
This compound: A Potent Oral Galectin-3 Inhibitor
This compound is a novel, orally bioavailable small molecule designed to specifically inhibit the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and selectivity.[4][5] By binding to galectin-3, this compound is designed to block its interaction with other molecules, thereby disrupting its pro-fibrotic functions. Its oral route of administration presents a potential advantage for the treatment of chronic systemic diseases like fibrosis.
Preclinical Evidence of Anti-Fibrotic Activity
While specific data for this compound in a dedicated IPF model such as bleomycin-induced lung fibrosis is limited in the available literature, a significant study has demonstrated its anti-fibrotic efficacy in a robust model of liver fibrosis.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
In a study utilizing a mouse model of liver fibrosis induced by CCl₄, this compound demonstrated significant therapeutic effects.[1][4][5]
Data Summary:
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome |
| Plasma Transaminases | CCl₄-induced liver fibrosis (mouse) | This compound | 10 mg/kg, oral, once daily | Last 4 weeks of 8-week CCl₄ treatment | Significantly reduced |
| Liver Galectin-3 | CCl₄-induced liver fibrosis (mouse) | This compound | 10 mg/kg, oral, once daily | Last 4 weeks of 8-week CCl₄ treatment | Reduced |
| Liver Fibrosis | CCl₄-induced liver fibrosis (mouse) | This compound | 10 mg/kg, oral, once daily | Last 4 weeks of 8-week CCl₄ treatment | Reduced (assessed by picrosirius red staining) |
| Gene Expression | CCl₄-induced liver fibrosis (mouse) | This compound | 10 mg/kg, oral, once daily | Last 4 weeks of 8-week CCl₄ treatment | Reversed the majority of CCl₄-induced gene changes related to ECM, collagen biosynthesis, and the immune system |
Experimental Protocol: CCl₄-Induced Liver Fibrosis Model with this compound Treatment
-
Animal Model: Mice.
-
Induction of Fibrosis: Administration of carbon tetrachloride (CCl₄) via intraperitoneal injection twice weekly for 8 weeks.[4][5]
-
Treatment: Oral administration of this compound at a dose of 10 mg/kg once daily for the final 4 weeks of the CCl₄ treatment period.[4][5]
-
Assessment of Fibrosis:
-
Histology: Liver tissue sections were stained with picrosirius red to visualize and quantify collagen deposition.[4][5]
-
Biochemical Analysis: Plasma levels of liver enzymes (transaminases) were measured to assess liver damage.[4][5]
-
Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify differentially expressed genes and analyze pathway enrichment.[4][5]
-
Insights from Related Galectin-3 Inhibitors in Lung Fibrosis
The development of other galectin-3 inhibitors by Galecto provides valuable context for the potential of this compound in IPF.
-
GB1211: A close, orally active analog of this compound, has shown anti-fibrotic activity in the bleomycin-induced lung fibrosis mouse model.[1] This suggests that the therapeutic effects of oral galectin-3 inhibition observed with this compound in liver fibrosis may be translatable to lung fibrosis.
Proposed Mechanism of Action of this compound in IPF
Based on the known roles of galectin-3 in fibrosis and the effects of its inhibition, the proposed mechanism of action for this compound in a potential IPF context involves the disruption of the TGF-β1 signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for evaluating anti-fibrotic compounds in preclinical models.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Galecto Biotech Initiates Clinical Phase I/IIa trial in IPF – Galecto, Inc. [galecto.com]
- 3. The Bleomycin Model of Pulmonary Fibrosis. | Semantic Scholar [semanticscholar.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. patientworthy.com [patientworthy.com]
GB1107: A Targeted Approach to Attenuating Liver Fibrosis Through Galectin-3 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2] Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical pro-fibrotic mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the activation of HSCs and the perpetuation of the fibrotic cascade.[1]
GB1107 is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity (27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high selectivity and oral bioavailability make this compound a promising therapeutic candidate for targeting the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive overview of the role of this compound in attenuating liver fibrosis, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its effects.
Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3
Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1] Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster pro-fibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a major driver of fibrosis.[1][2]
This compound exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-3, preventing it from interacting with its binding partners on the surface of HSCs and other cells. This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC activation and subsequent collagen deposition.
References
- 1. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. histoindex.com [histoindex.com]
Initial Preclinical Studies of GB1107 in Thyroid Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the initial preclinical investigations of GB1107, a novel galectin-3 inhibitor, in the context of thyroid cancer. Galectin-3, a β-galactoside-binding lectin, is increasingly recognized as a significant histologic marker in thyroid carcinoma, implicated in tumor progression, anoikis resistance, and metastasis.[1][2][3][4] This guide summarizes the quantitative data from foundational in vitro studies, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows. The preliminary findings suggest that galectin-3 inhibition by compounds like this compound may offer a promising therapeutic strategy for mitigating the invasive capacity of thyroid cancer cells.[1][2]
Introduction to this compound
This compound is an orally available, small-molecule inhibitor of galectin-3 with high affinity and selectivity.[5][6][7] It belongs to a class of monosaccharide inhibitors designed to have favorable pharmacokinetic properties.[5] Preclinical studies in various cancer models, including lung adenocarcinoma, have demonstrated its potential to reduce tumor growth.[5] The investigation into its effects on thyroid cancer is driven by the established role of galectin-3 in the pathology of this disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound and the related galectin-3 inhibitor, TD139, on human thyroid cancer cell lines FTC-133 and 8505C.[1][2][3]
Table 1: Effect of this compound and TD139 on Thyroid Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Reduction in Cell Viability (Mean ± SD) |
| FTC-133 | This compound | Not specified | 24 - 72 | No significant influence |
| 8505C | This compound | Not specified | 24 - 72 | No significant influence |
| FTC-133 | TD139 | 100 | 72 | 41.1 ± 13.7 |
| 8505C | TD139 | 100 | 72 | 49.7 ± 10.3 |
Data extracted from studies demonstrating that unlike TD139, this compound did not significantly reduce cell viability at the tested concentrations.[2][3]
Table 2: Effects of Galectin-3 Inhibitors on Thyroid Cancer Cell Migration and Invasion
| Cell Line | Treatment | Effect on Migration | Effect on Invasion |
| FTC-133 | This compound | Dose-dependent decrease | Dose-dependent decrease |
| 8505C | This compound | Dose-dependent decrease | Dose-dependent decrease |
| FTC-133 | TD139 | Dose-dependent decrease | Dose-dependent decrease |
| 8505C | TD139 | Dose-dependent decrease | Dose-dependent decrease |
Both this compound and TD139 were found to decrease the migratory and invasive abilities of thyroid cancer cells.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound in thyroid cancer.
Cell Culture
Human thyroid cancer cell lines, FTC-133 (follicular thyroid carcinoma) and 8505C (anaplastic thyroid carcinoma), were used. The cells were cultured in a suitable medium, such as a mixture of DMEM/F12 and RPMI-1640, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Cells were seeded in 96-well plates at a specified density.
-
After 24 hours of incubation, the cells were treated with various concentrations of this compound or TD139 for 24, 48, and 72 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. The optical density (O.D.) value is directly proportional to cell viability.[1][2][3]
Cell Cycle Analysis
The distribution of the cell cycle was determined using flow cytometry.
-
Cells were treated with this compound or TD139 for 24 hours.
-
After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined. An increase in the sub-G1 peak is indicative of apoptosis.[1][2][3]
Immunoblotting
Protein expression levels were determined by immunoblotting.
-
Thyroid cancer cells were treated with this compound or TD139 for 24 hours.
-
Total protein was extracted from the cells using a lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins such as Galectin-3, Cyclin D1, AKT, phosphorylated AKT (p-AKT), β-catenin, and MMP2.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in thyroid cancer cells.
Caption: Proposed mechanism of this compound action in thyroid cancer cells.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. histoindex.com [histoindex.com]
- 7. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
GB1107 solubility in DMSO for in vitro assays
Application Notes: GB1107
Product: this compound Target: Galectin-3 (Gal-3)[1][2] CAS Number: 1978336-61-6[1] Molecular Formula: C₂₀H₁₆Cl₂F₃N₃O₄S[1] Molecular Weight: 522.32 g/mol [1]
Product Description
This compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1][2][3] By targeting Galectin-3, a β-galactoside-binding lectin implicated in various pathological processes, this compound serves as a critical tool for investigating cellular mechanisms related to fibrosis, cancer progression, and immune modulation.[4][5][6] Research has shown its efficacy in reducing tumor growth and metastasis, attenuating liver fibrosis, and modulating the tumor microenvironment by promoting anti-tumor immune responses.[5][6][7]
Solubility Profile
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), making it a suitable solvent for preparing concentrated stock solutions for in vitro studies. It is insoluble in water.[8] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][8] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[2][3]
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 50 mg/mL | 95.73 mM | Ultrasonic recommended.[1][3] |
| Selleck Chemicals | 100 mg/mL | 191.45 mM | Use fresh DMSO.[8] |
| TargetMol | 45 mg/mL | 86.15 mM | Sonication is recommended.[2] |
Key Signaling Pathways
This compound exerts its biological effects by inhibiting Galectin-3, which in turn modulates multiple downstream signaling pathways involved in cell growth, adhesion, migration, and immune response. Key affected pathways include the TGF-β, AKT/β-catenin, and MAPK signaling cascades.[9][10]
Caption: this compound inhibits Galectin-3, blocking pro-fibrotic and oncogenic signaling pathways.
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound powder (MW: 522.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 522.32 g/mol * (1000 mg / 1 g) = 5.22 mg
-
-
Weighing: Carefully weigh out 5.22 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1][3]
Table 2: Volume of DMSO for Preparing Stock Solutions
| Desired Stock Conc. | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.9145 mL |
| 5 mM | 1 mg | 0.3829 mL |
| 10 mM | 1 mg | 0.1915 mL |
| 10 mM | 5 mg | 0.9573 mL |
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for using the this compound DMSO stock solution in a typical cell-based experiment, such as a cell viability or migration assay.
Caption: Workflow for using this compound in cell-based assays from stock preparation to analysis.
Important Considerations for In Vitro Assays:
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Dose-Response: Perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay.
-
Assay-Specific Concentrations: The effective concentration of this compound can vary significantly depending on the assay and cell type.
Table 3: Example Concentrations of this compound Used in In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range | Outcome Observed |
| Immune Cell Modulation | LLC cells (co-culture) | 0 - 1 µM | Increased M1 macrophage polarization and CD8+ T cell infiltration.[2][3] |
| Anoikis Resistance & Migration | FTC-133, 8505C (Thyroid) | 10 - 100 µM | Inhibited cell coherence, anoikis resistance, and migration.[9] |
| Cell Viability (CCK-8) | FTC-133, 8505C (Thyroid) | Up to 100 µM | Did not influence cell viability.[9] |
| Signaling Pathway Analysis (WB) | FTC-133, 8505C (Thyroid) | Not specified | Attenuated AKT phosphorylation and decreased β-catenin expression.[9] |
| TGF-β1 Activation | Human Lung Fibroblasts | Not specified | Reduced LPA-induced phosphorylation of Smad2.[10] |
These notes provide a comprehensive guide for researchers to effectively solubilize and utilize the Galectin-3 inhibitor this compound in a variety of in vitro experimental settings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GB1107: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of GB1107, a potent and selective inhibitor of Galectin-3 (Gal-3). Additionally, this guide outlines key signaling pathways affected by this compound, offering a crucial resource for researchers in oncology, fibrosis, and inflammation.
Introduction to this compound
This compound is an orally active small molecule inhibitor of Galectin-3, a protein implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[1][2] With a high affinity for human Galectin-3 (Kd of 37 nM), this compound has been shown to reduce tumor growth and metastasis in preclinical models.[1][3] Its mechanism of action involves the modulation of key signaling pathways, leading to increased anti-tumor immune responses and inhibition of fibrotic processes.[2][3]
Data Presentation: Solubility and Storage
Proper preparation and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and the recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (95.73 mM) | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 100 mg/mL | |
| Water | Insoluble | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM) | Results in a clear solution.[1] |
| 1% Polyethylene glycol, 0.5% Hydroxypropyl methyl cellulose (B213188) (HPMC) | 1 mg/mL | Used for in vivo studies.[3] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[4][5] |
| 0-4°C | Short term (days to weeks) | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[1] |
| -20°C | Up to 1 year | Stored under nitrogen.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Place the tube in a sonicator water bath and sonicate until the solution is clear and all solid has dissolved.[1] This may take several minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol details the preparation of a this compound formulation suitable for oral gavage in animal models, based on a commonly used vehicle.[1]
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure it is well-mixed and clear.[1]
-
This formulation should be prepared fresh before each use.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
Caption: this compound inhibits Galectin-3, leading to downstream effects on AKT and ERK signaling pathways.
Caption: Workflow for the preparation and storage of a this compound stock solution in DMSO.
Concluding Remarks
The protocols and data presented in these application notes are intended to serve as a comprehensive guide for the effective use of this compound in research settings. Adherence to these guidelines for stock solution preparation and storage is paramount for obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the compound's mechanism of action and a practical workflow for its preparation, further aiding researchers in their experimental design.
References
Application Notes and Protocols for GB1107 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GB1107, a potent and selective inhibitor of Galectin-3, in a variety of cell culture experiments. The information presented here is intended to facilitate the determination of its effective concentration and to elucidate its mechanism of action in different cellular contexts.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets Galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including cancer progression, fibrosis, and inflammation. By inhibiting Galectin-3, this compound can modulate various signaling pathways, making it a valuable tool for in vitro research and a potential therapeutic agent. This document outlines effective concentrations, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values and effective concentration ranges for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration/IC50 | Reference |
| HSC3 | Oral Squamous Cell Carcinoma | Cell Viability (CCK-8) | IC50: 0.88 ± 1.15 µM | [1] |
| Cetuximab-Resistant HSC3 | Oral Squamous Cell Carcinoma | Cell Viability (CCK-8) | IC50: 1.28 ± 1.12 µM | [1] |
| FTC-133 | Thyroid Cancer | Cell Viability, Migration, Invasion | 10 - 100 µM | [2] |
| 8505C | Thyroid Cancer | Cell Viability, Migration, Invasion | 10 - 100 µM | [2] |
| LLC (Lewis Lung Carcinoma) | Lung Adenocarcinoma | Macrophage Polarization, T-cell Infiltration | 0 - 1 µM | [3] |
Signaling Pathways Modulated by this compound
This compound, as a Galectin-3 inhibitor, influences several key signaling pathways involved in cell survival, proliferation, and migration. The primary mechanism involves the disruption of Galectin-3's interactions with its binding partners on the cell surface and in the extracellular matrix.
One of the key pathways affected is the PI3K/AKT pathway. In thyroid cancer cells, treatment with this compound has been shown to attenuate AKT phosphorylation, leading to a decrease in the expression of downstream effectors like β-catenin and MMP2.[2] This inhibition of the AKT/β-catenin pathway contributes to the suppression of anoikis resistance, motility, and invasive capacity of cancer cells.[2]
Additionally, Galectin-3 is known to play a role in TGF-β1 activation, a critical process in fibrosis. By inhibiting Galectin-3, this compound can reduce TGF-β1-mediated signaling, which is evident from the decreased phosphorylation of Smad2 in human lung fibroblasts.
Experimental Protocols
Protocol 1: Determination of Effective Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the effective concentration of this compound on cell viability. A typical approach is to perform a dose-response curve to calculate the IC50 value.
Materials:
-
This compound (MedChemExpress, HY-114409 or equivalent)
-
Selected cell line (e.g., HSC3, FTC-133)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol is designed to assess the effect of this compound on the AKT signaling pathway by measuring the phosphorylation of AKT.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (based on viability assay results) for the selected time period (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT and total-AKT (usually overnight at 4°C). Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total-AKT signal to determine the relative level of AKT phosphorylation.
-
Conclusion
This compound is a valuable research tool for investigating the roles of Galectin-3 in various cellular processes. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to determine the effective concentration of this compound and to explore its mechanism of action in specific cell culture models. It is recommended to optimize the protocols for each specific cell line and experimental condition to ensure reliable and reproducible results.
References
Application Notes and Protocols for Oral Gavage Administration of GB1107 in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in a variety of pathological processes including cancer and fibrosis.[1][2][3][4] Galectin-3 is often overexpressed in the tumor microenvironment of aggressive cancers, where it contributes to tumor progression, metastasis, and immune evasion.[5][6][7] this compound has demonstrated efficacy in preclinical xenograft models by reducing tumor growth and metastasis, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with immune checkpoint inhibitors.[5][6][8] These application notes provide detailed protocols for the oral gavage administration of this compound in xenograft models, based on established preclinical studies.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to Galectin-3 with high affinity (Kd of 37 nM for human Galectin-3), thereby inhibiting its downstream signaling pathways.[1][2][4] The inhibition of Galectin-3 by this compound has been shown to modulate the tumor microenvironment by increasing M1 macrophage polarization and enhancing the infiltration of CD8+ T-cells.[5][6] Furthermore, this compound can potentiate the anti-tumor effects of PD-L1 immune checkpoint inhibitors, leading to increased expression of cytotoxic and apoptotic effector molecules.[5][6] One of the potential signaling pathways affected by this compound is the AKT/β-catenin pathway.[9]
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound in Xenograft Models
| Model Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference |
| Human Lung Adenocarcinoma Xenograft | A549 | CD-1 Nude | 10 mg/kg, once daily, oral gavage | Reduced tumor growth. | [5][8] |
| Syngeneic Mouse Lung Adenocarcinoma | LLC1 | C57Bl/6 | 10 mg/kg, once daily, oral gavage | Reduced tumor growth and blocked metastasis. | [5] |
| Orthotopic Gastric Cancer | Not Specified | Not Specified | Not Specified | Inhibited tumor growth. | |
| Combination with PD-L1 inhibitor | LLC1 | C57Bl/6 | 10 mg/kg, once daily, oral gavage | Potentiated the effect of anti-PD-L1 antibody, significantly reducing tumor volume and weight. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (choose one):
-
Option A: 1% Polyethylene glycol (PEG), 0.5% Hydroxypropyl methyl cellulose (B213188) (HPMC) in sterile water.[5]
-
Option B: Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween 80, and sterile water (ddH2O).
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration (e.g., 1 mg/mL) and the total volume needed for the study.
-
Prepare the vehicle solution:
-
Option A: Dissolve HPMC in sterile water with gentle heating and stirring. Cool to room temperature and then add PEG. Mix until a clear solution is formed.
-
Option B: For a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock solution of this compound to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH2O to bring the final volume to 1 mL. This solution should be used immediately.[4]
-
-
Dissolve this compound: Add the calculated amount of this compound powder to the prepared vehicle solution in a sterile microcentrifuge tube.
-
Mix thoroughly: Vortex the solution vigorously to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.
-
Storage: Store the prepared this compound solution at -20°C for short-term storage. For long-term storage, follow the manufacturer's recommendations.[1][5] It is recommended to prepare fresh solutions for each set of experiments.
Protocol 2: Oral Gavage Administration of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for administering this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
Tumor-bearing mice (e.g., CD-1 nude mice with A549 xenografts)
-
Prepared this compound solution (from Protocol 1)
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling for several days before the start of the experiment.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. Ensure the animal's body is supported.
-
-
Dose Calculation:
-
Weigh each mouse accurately before each administration.
-
Calculate the volume of this compound solution to be administered based on the mouse's weight and the target dose (e.g., 10 mg/kg). For a 1 mg/mL solution, a 20g mouse would receive 0.2 mL.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a sterile oral gavage needle.
-
Remove any air bubbles from the syringe.
-
-
Oral Gavage Administration:
-
With the mouse securely restrained, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle immediately to avoid tracheal insertion.
-
Once the needle is in the correct position (approximately at the level of the sternum), slowly dispense the solution.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
-
Continue daily administration as required by the experimental design.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement.
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and weigh them. Tumor tissue can be further processed for histological or molecular analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GB1107 in Combination with PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is an orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin that is overexpressed in the tumor microenvironment of various aggressive cancers, including non-small cell lung cancer (NSCLC).[1][2] High expression of galectin-3 is often correlated with poor patient survival.[1][2] Galectin-3 contributes to an immunosuppressive tumor microenvironment, thereby hindering the efficacy of immune checkpoint inhibitors. By targeting galectin-3, this compound has been shown to modulate the tumor immune landscape, making it a promising candidate for combination therapy with PD-L1 inhibitors.[1][2] Preclinical studies have demonstrated that this compound can enhance the anti-tumor effects of PD-L1 blockade by increasing the infiltration and activation of cytotoxic T cells within the tumor.[1][3] A close analog of this compound, GB1211, has advanced to clinical trials in combination with the PD-L1 inhibitor atezolizumab for NSCLC, highlighting the clinical relevance of this therapeutic strategy.[4]
Scientific Rationale for Combination Therapy
The efficacy of PD-1/PD-L1 checkpoint inhibitors is largely dependent on a pre-existing anti-tumor immune response, often characterized by the presence of tumor-infiltrating lymphocytes (TILs). However, many tumors, referred to as "cold" tumors, lack significant immune infiltration and are therefore less responsive to checkpoint blockade. Galectin-3 plays a crucial role in creating this immunosuppressive, or "cold," tumor microenvironment by promoting the accumulation of M2-like tumor-associated macrophages (TAMs) and inhibiting the function of cytotoxic CD8+ T cells.[1][3]
This compound, by inhibiting galectin-3, helps to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is achieved through two primary mechanisms:
-
Polarization of Macrophages: this compound promotes the polarization of TAMs from an M2 phenotype to a pro-inflammatory M1 phenotype.[1][2]
-
Enhanced T-Cell Infiltration and Function: Inhibition of galectin-3 by this compound leads to increased infiltration of cytotoxic CD8+ T cells into the tumor.[1][2]
By transforming the tumor microenvironment into a "hot," immune-inflamed state, this compound is hypothesized to synergize with PD-L1 inhibitors, which can then more effectively unleash the anti-tumor activity of the newly recruited and activated T cells.
Preclinical Data Summary
Preclinical studies using syngeneic and xenograft mouse models of lung adenocarcinoma have demonstrated the potential of this compound as a monotherapy and in combination with PD-L1 inhibitors.
Monotherapy Effects of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| A549 Human Lung Adenocarcinoma Xenografts (CD-1 nude mice) | 10 mg/kg this compound daily | 46.2% reduction in final tumor weight compared to vehicle. | [1] |
| LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57Bl/6 mice) | 10 mg/kg this compound daily | 48% decrease in tumor volume on day 18; 60.8% reduction in final tumor weight compared to vehicle. | [1] |
| LLC1-luciferase Metastasis Model (C57Bl/6 mice) | 10 mg/kg this compound daily | Significant inhibition of lung metastasis. | [1] |
Combination Therapy: this compound and anti-PD-L1
In a model where treatment was initiated after tumors were established, neither this compound nor anti-PD-L1 antibody alone showed significant anti-tumor activity. However, the combination therapy resulted in a significant reduction in tumor growth.
| Experimental Model | Treatment Groups | Tumor Volume Reduction (vs. Control) | Tumor Weight Reduction (vs. Control) | Reference |
| LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57Bl/6 mice) | No Treatment | - | - | [5] |
| This compound (10 mg/kg, daily) | Not significant | Not significant | [1][5] | |
| anti-PD-L1 (200 µg, twice weekly) | Not significant | Not significant | [1][5] | |
| This compound + anti-PD-L1 | 49.5% | 51.4% | [1][5] |
Immunomodulatory Effects of Combination Therapy
The combination of this compound and an anti-PD-L1 antibody led to significant changes in the tumor immune microenvironment, consistent with a heightened anti-tumor immune response.
| Analysis | Key Findings in Combination Group | Reference |
| Immune Cell Infiltration (Flow Cytometry) | Increased percentage of tumor-infiltrating CD8+ T cells. | [5] |
| Cytotoxic Effector Molecule Expression (qPCR) | Increased expression of IFNγ, Granzyme B, Perforin-1, and Fas Ligand. | [1][2] |
| Apoptosis Marker (IHC) | Increased expression of cleaved caspase-3, indicating enhanced tumor cell apoptosis. | [1][2][5] |
Signaling Pathways and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of GB1107 on the A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in cancer research, particularly for studies on non-small cell lung cancer (NSCLC). These cells exhibit an adherent epithelial morphology and are widely used for screening potential therapeutic compounds. GB1107 is a potent and selective small-molecule inhibitor of Galectin-3, a protein implicated in tumor progression, metastasis, and apoptosis resistance. Overexpression of Galectin-3 is associated with poor prognosis in NSCLC. This document provides detailed protocols for investigating the in vitro effects of this compound on the A549 cell line, including cell viability, apoptosis, and protein expression. The presented data is illustrative and serves as a template for recording experimental findings.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide a framework for presenting results.
Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.3 ± 4.2 | 75.1 ± 3.9 |
| 5 | 82.1 ± 4.1 | 65.7 ± 3.5 | 50.4 ± 4.3 |
| 10 | 68.5 ± 3.2 | 48.2 ± 3.9 | 32.8 ± 3.1 |
| 25 | 45.3 ± 2.9 | 25.9 ± 2.7 | 15.6 ± 2.5 |
| 50 | 28.7 ± 2.5 | 12.4 ± 2.1 | 8.2 ± 1.9 |
| IC50 (µM) | ~30 | ~12 | ~6 |
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound for 48h (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 60.3 ± 3.1 | 25.8 ± 2.5 | 13.9 ± 1.9 |
| 25 | 35.7 ± 2.8 | 45.2 ± 3.3 | 19.1 ± 2.4 |
| 50 | 15.2 ± 2.1 | 58.9 ± 4.1 | 25.9 ± 3.0 |
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound for 24h
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 2.8 | 30.1 ± 2.1 | 14.7 ± 1.5 |
| 10 | 65.8 ± 3.1 | 22.5 ± 1.9 | 11.7 ± 1.3 |
| 25 | 72.4 ± 3.5 | 18.3 ± 1.7 | 9.3 ± 1.1 |
| 50 | 78.1 ± 3.9 | 12.6 ± 1.4 | 9.3 ± 1.2 |
Table 4: Relative Protein Expression in A549 Cells Treated with this compound for 48h (Western Blot)
| Target Protein | 0 µM this compound (Relative Density) | 10 µM this compound (Relative Density) | 25 µM this compound (Relative Density) | 50 µM this compound (Relative Density) |
| Galectin-3 | 1.00 | 0.98 | 0.95 | 0.97 |
| p-EGFR | 1.00 | 0.65 | 0.30 | 0.15 |
| c-Myc | 1.00 | 0.72 | 0.41 | 0.22 |
| β-catenin | 1.00 | 0.58 | 0.25 | 0.11 |
| Bcl-2 | 1.00 | 0.68 | 0.35 | 0.18 |
| Bax | 1.00 | 1.85 | 2.90 | 4.10 |
| Cleaved Caspase-3 | 1.00 | 3.20 | 5.80 | 8.50 |
| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 | 1.00 |
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and subculturing the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cell line (e.g., ATCC® CCL-185™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA (0.53 mM EDTA) solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of A549 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ A549 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Galectin-3, p-EGFR, c-Myc, β-catenin, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental workflow for studying this compound in A549 cells.
Proposed signaling pathway of Galectin-3 and inhibition by this compound.
Application Notes and Protocols: CCl4-Induced Liver Fibrosis Model and the Therapeutic Efficacy of GB1107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The carbon tetrachloride (CCl4)-induced liver fibrosis model in rodents is a widely used and reproducible preclinical model to study the pathogenesis of liver fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[1] This document provides a detailed protocol for establishing a CCl4-induced liver fibrosis model in mice and for assessing the therapeutic effects of GB1107, a potent and orally active small molecule inhibitor of galectin-3.[2][3] Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in fibrogenesis by promoting the activation of hepatic stellate cells (HSCs), the primary ECM-producing cells in the liver.[4][5][6]
Signaling Pathway of Galectin-3 in Liver Fibrosis
Chronic liver injury leads to the release of damage-associated molecular patterns (DAMPs) and cytokines, such as Transforming Growth Factor-beta (TGF-β). This triggers the activation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. Galectin-3 is significantly upregulated during this process and plays a pivotal role in mediating HSC activation and ECM deposition. Extracellular galectin-3 can cross-link cell surface receptors, including integrins, which facilitates the phagocytosis of apoptotic hepatocytes by HSCs, a key event in their activation.[2][4][7][8] This process initiates a feed-forward loop, further promoting galectin-3 expression and secretion.[4][7] this compound, by inhibiting galectin-3, disrupts this pathogenic cascade, leading to a reduction in HSC activation and subsequent liver fibrosis.
Caption: Galectin-3 Signaling Pathway in Liver Fibrosis.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing liver fibrosis with CCl4 and evaluating the therapeutic efficacy of this compound.
Caption: Experimental Workflow for CCl4-Induced Fibrosis and this compound Treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound in the CCl4-induced liver fibrosis model.
Table 1: Effect of this compound on Liver Fibrosis and Serum Biomarkers
| Parameter | Control Group | CCl4 Group | CCl4 + this compound Group |
| Liver Fibrosis (% Sirius Red Positive Area) | Baseline | 2.70 ± 0.24 | 1.99 ± 0.10 |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Plasma Galectin-3 | Baseline | Elevated | Reduced |
| Plasma YKL-40 | Baseline | Elevated | Reduced |
Data are presented as mean ± SEM.[2]
Table 2: Effect of this compound on Gene Expression (RNAseq)
| Parameter | CCl4 vs. Control | CCl4 + this compound vs. CCl4 |
| Differentially Expressed Genes (DEGs) | 1659 | 1147 |
Pathways enriched in upregulated genes in the CCl4 group included extracellular matrix, collagen biosynthesis and assembly, cell cycle, and the immune system. This compound treatment effectively reversed the majority of these CCl4-induced gene changes.[2][3]
Experimental Protocols
CCl4-Induced Liver Fibrosis in Mice
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a 1:3 solution of CCl4 in olive oil.
-
Administer 1 µL/g of the CCl4 solution via i.p. injection twice weekly for 8 weeks.[2]
-
For the control group, administer an equivalent volume of olive oil.
-
Monitor animal health and body weight regularly.
This compound Treatment
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate aqueous solution)
-
Oral gavage needles
Procedure:
-
Prepare a solution of this compound in the vehicle at a concentration suitable for a 10 mg/kg dose.
-
Starting from the 5th week of CCl4 administration, administer this compound (10 mg/kg) or vehicle once daily via oral gavage for the remaining 4 weeks of the study.[2]
Sample Collection and Processing
Procedure:
-
At the end of the 8-week period, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, weigh it, and divide it into sections for histology, RNA, and protein analysis.
-
For histology, fix liver sections in 10% neutral buffered formalin.
-
For RNA and protein analysis, snap-freeze liver sections in liquid nitrogen and store at -80°C.
Measurement of Serum ALT and AST
Procedure:
-
Separate serum from collected blood by centrifugation.
-
Use commercially available kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum according to the manufacturer's instructions.
Picrosirius Red Staining for Collagen
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Picro-Sirius red solution
-
Acetic acid solution
-
Ethanol (graded series)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Stain the sections with Picro-Sirius red solution for 60 minutes.
-
Rinse briefly in two changes of acetic acid solution.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a synthetic resin.
-
Quantify the red-stained collagen area using image analysis software.
Immunohistochemistry for α-SMA
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Primary antibody against α-Smooth Muscle Actin (α-SMA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval as required.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP conjugate.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Quantify the positively stained area using image analysis software.
Western Blot for Collagen I
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Collagen I
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Homogenize frozen liver tissue in RIPA buffer to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with the primary anti-Collagen I antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin).
RNA Isolation and RNAseq Analysis
Procedure:
-
Isolate total RNA from frozen liver tissue using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Prepare RNAseq libraries from high-quality RNA samples.
-
Perform paired-end sequencing on a suitable platform (e.g., NextSeq 2000).[2]
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis.
Conclusion
The CCl4-induced liver fibrosis model is a robust and relevant preclinical tool for studying the mechanisms of liver fibrosis and for evaluating novel therapeutic agents. The galectin-3 inhibitor, this compound, has demonstrated significant anti-fibrotic efficacy in this model, reducing liver collagen deposition, improving liver function, and reversing fibrosis-related gene expression changes.[2][3] The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this model to investigate liver fibrosis and to assess the therapeutic potential of compounds like this compound.
References
- 1. Adiponectin Agonist ADP355 Attenuates CCl4-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 modulates phagocytosis-induced stellate cell activation and liver fibrosis in vivo. | Sigma-Aldrich [merckmillipore.com]
- 3. histoindex.com [histoindex.com]
- 4. Galectin-3 modulates phagocytosis-induced stellate cell activation and liver fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Preparation of GB1107 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in various diseases, including fibrosis and cancer.[1][2][3] For successful in vivo evaluation in animal models, a stable and homogenous formulation is critical. This compound is poorly soluble in aqueous solutions, necessitating the use of a co-solvent system for administration.[1] This document provides detailed protocols for the preparation of this compound for animal studies using a common and effective vehicle composed of Polyethylene Glycol 300 (PEG300) and Tween-80.
Excipient Roles in Formulation
A combination of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline is a widely used vehicle for administering hydrophobic compounds like this compound in animal research.[4][5]
-
PEG300 (Polyethylene Glycol 300): Acts as a water-miscible co-solvent that helps to dissolve compounds that have poor solubility in water.[4]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that functions as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug when the formulation is introduced into an aqueous environment, such as the bloodstream, thereby improving the stability of the formulation.[4]
-
DMSO (Dimethyl Sulfoxide): A powerful solvent used to create an initial stock solution of the compound due to its high solubilizing capacity.[1]
-
Saline (0.9% NaCl): Used as a biocompatible diluent to bring the formulation to the final desired volume and ensure isotonicity.[4]
Quantitative Data Summary
Two common formulations for this compound using PEG300 and Tween-80 are summarized below. The choice of formulation may depend on the required final concentration and the tolerance of the animal model to DMSO.
| Formulation Component | Formulation 1[6][7] | Formulation 2[8] |
| DMSO | 10% | 5% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| Saline | 45% | 50% |
| Resulting Solubility | ≥ 2.5 mg/mL | 2.5 mg/mL (may require sonication) |
Experimental Protocol: Preparation of 1 mL of 2 mg/mL this compound Solution
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2 mg/mL using Formulation 1.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound. To prepare a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved. If necessary, use a vortex mixer or sonicate the solution for a few minutes.
-
-
Sequential Addition of Excipients:
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
-
Final Inspection and Use:
-
Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
-
If precipitation occurs, gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.[7]
-
It is highly recommended to prepare this formulation fresh on the day of use to ensure stability and prevent degradation or precipitation.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound formulation.
Caption: Workflow for this compound Formulation.
Safety and Handling Precautions
-
Always handle this compound and the solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound, DMSO, PEG300, and Tween-80 before handling.
-
For intravenous administration, careful consideration of the DMSO concentration is necessary, as high concentrations can lead to hemolysis.[4] For sensitive animal models, minimizing the DMSO concentration is advisable.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Galectin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and orally bioavailable small molecule inhibitor of Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various pathological conditions, including cancer and fibrosis.[2][3] It plays a crucial role in modulating immune responses, often contributing to an immunosuppressive tumor microenvironment.[2][4] By inhibiting Galectin-3, this compound has been shown to enhance anti-tumor immunity, primarily by increasing the infiltration and activation of cytotoxic T lymphocytes and promoting the polarization of macrophages towards an anti-tumor M1 phenotype.[2][5] This document provides detailed protocols and application notes for the analysis of immune cell populations by flow cytometry following treatment with this compound.
Mechanism of Action of this compound
Galectin-3, the target of this compound, influences multiple aspects of the immune system. Within the tumor microenvironment, Galectin-3 can induce T-cell anergy and apoptosis, promote the differentiation of M2-like tumor-associated macrophages (TAMs), and contribute to the formation of an immunosuppressive milieu.[2][4] this compound competitively binds to the carbohydrate recognition domain of Galectin-3, preventing its interaction with cell surface glycans on immune cells. This inhibition reverses the immunosuppressive effects of Galectin-3, leading to enhanced T-cell function and a shift in macrophage polarization from the pro-tumoral M2 state to the anti-tumoral M1 state.[2]
Data Presentation: Effects of this compound on Immune Cell Populations
The following tables summarize the expected quantitative changes in immune cell populations in the tumor microenvironment following treatment with this compound, as analyzed by flow cytometry.
Table 1: Changes in T-Cell Populations
| Cell Type | Marker | Expected Change with this compound | Functional Consequence |
| CD3+ T-Cells | CD3 | No significant change in total number[2] | --- |
| CD8+ T-Cells | CD3, CD8 | Increased infiltration[1][2] | Enhanced cytotoxic anti-tumor activity |
| Activated CD8+ T-Cells | CD8, IFNγ, Granzyme B | Increased expression of cytotoxic molecules[1][2] | Increased tumor cell killing |
Table 2: Changes in Macrophage Populations
| Cell Type | Marker | Expected Change with this compound | Functional Consequence |
| Total Macrophages | F4/80 or CD68 | No significant change in total number[2] | --- |
| M2-like Macrophages | CD206 | Decreased expression[2] | Reduced pro-tumoral and immunosuppressive activity |
| M1-like Macrophages | (Inferred) | Increased polarization[1][2] | Enhanced anti-tumor and pro-inflammatory activity |
Experimental Protocols
This section provides a detailed protocol for the preparation of single-cell suspensions from tumor tissue and subsequent staining for flow cytometry analysis to assess the effects of this compound.
Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue
Materials:
-
Tumor tissue from vehicle and this compound-treated animals
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Excise tumors and place them in cold RPMI-1640 medium.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, 5% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS) and perform a cell count.
Protocol 2: Staining of Immune Cells for Flow Cytometry
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for suggested panel)
-
Live/Dead fixable dye
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Stain for viability using a Live/Dead fixable dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., for IFNγ, Granzyme B), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Table 3: Suggested Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Population |
| Live/Dead | e.g., Zombie Aqua | Viable cells |
| CD45 | e.g., BUV395 | All hematopoietic cells |
| CD3 | e.g., APC-Cy7 | T-Cells |
| CD4 | e.g., PE-Cy7 | Helper T-Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-Cells |
| F4/80 | e.g., BV605 | Macrophages (mouse) |
| CD11b | e.g., BV786 | Myeloid cells |
| CD206 | e.g., PE | M2-like Macrophages |
| IFNγ | e.g., FITC | Activated T-Cells |
| Granzyme B | e.g., Alexa Fluor 647 | Activated T-Cells |
Gating Strategy
A hierarchical gating strategy should be employed to identify the immune cell populations of interest.
Conclusion
Flow cytometry is an essential tool for elucidating the immunomodulatory effects of this compound. The protocols outlined in this document provide a framework for the consistent and reproducible analysis of key immune cell populations affected by Galectin-3 inhibition. By carefully quantifying the changes in T-cell and macrophage subsets, researchers can gain valuable insights into the mechanism of action of this compound and its potential as an immuno-oncology therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectins as Checkpoints of the Immune System in Cancers, Their Clinical Relevance, and Implication in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Cetuximab-Resistant Oral Squamous Cell Carcinoma Model for GB1107 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard therapy for oral squamous cell carcinoma (OSCC). However, a significant number of patients develop resistance, limiting its clinical efficacy.[1][2] Understanding the mechanisms of resistance and developing novel therapeutic strategies to overcome it are critical unmet needs. Emerging evidence points to the role of galectin-3 (Gal-3) in promoting cetuximab resistance.[3] GB1107, a small molecule inhibitor of Gal-3, has shown promise in preclinical models by resensitizing resistant tumors to EGFR-targeted therapies.[3][4]
These application notes provide a comprehensive guide to establishing a cetuximab-resistant OSCC model and utilizing it to test the efficacy of this compound. The protocols detailed below cover the generation of resistant cell lines, in vitro characterization, and in vivo validation using a xenograft mouse model.
Establishment of Cetuximab-Resistant OSCC Cell Lines
This protocol describes the generation of an acquired cetuximab-resistant OSCC cell line through continuous, long-term exposure to escalating doses of cetuximab.
Protocol 1: Generation of Cetuximab-Resistant OSCC Cells
-
Cell Line Selection: Begin with a cetuximab-sensitive human OSCC cell line (e.g., FaDu, HSC-3).[5][6] Authenticate the cell line and routinely test for mycoplasma contamination.
-
Initial Seeding: Seed the parental OSCC cells in a T-75 flask at a density of 1 x 10^6 cells in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Initial Cetuximab Exposure: After 24 hours, replace the medium with fresh medium containing cetuximab at a starting concentration equal to the IC50 of the parental cell line.[7]
-
Dose Escalation: Culture the cells in the presence of cetuximab, changing the medium every 3-4 days. Once the cells display a stable growth rate, subculture them and double the concentration of cetuximab.
-
Monitoring Resistance: Repeat the dose escalation process over several months.[5] The cells that are able to proliferate in high concentrations of cetuximab (e.g., 10-20 µM) are considered resistant.
-
Verification of Resistance: To confirm the resistant phenotype, perform a dose-response assay (e.g., MTT or SRB assay) comparing the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates acquired resistance.[5][7]
-
Stability of Resistance: To ensure the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-challenge them with cetuximab to confirm the resistant phenotype is maintained.[7][8]
In Vitro Characterization of Cetuximab-Resistant OSCC Cells and this compound Efficacy Testing
A series of in vitro assays should be performed to characterize the resistant phenotype and to evaluate the therapeutic potential of this compound.
Cell Viability Assay
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed parental and cetuximab-resistant OSCC cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of cetuximab, this compound, or a combination of both for 72 hours. Include a vehicle control (e.g., PBS).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for Cetuximab and this compound in Parental and Resistant OSCC Cells
| Cell Line | Treatment | IC50 (µM) |
| Parental OSCC | Cetuximab | 5 |
| Parental OSCC | This compound | 25 |
| Cetuximab-Resistant OSCC | Cetuximab | >100 |
| Cetuximab-Resistant OSCC | This compound | 20 |
Western Blot Analysis
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Culture parental and resistant cells with or without cetuximab and/or this compound treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, Galectin-3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Hypothetical Relative Protein Expression Levels from Western Blot Analysis
| Cell Line | Treatment | p-EGFR/EGFR | p-Akt/Akt | p-ERK/ERK | Galectin-3/GAPDH |
| Parental | Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| Parental | Cetuximab | 0.2 | 0.3 | 0.4 | 1.1 |
| Resistant | Vehicle | 0.9 | 2.5 | 2.8 | 3.5 |
| Resistant | Cetuximab | 0.8 | 2.4 | 2.7 | 3.6 |
| Resistant | This compound | 0.9 | 1.2 | 1.5 | 1.2 |
| Resistant | Cetuximab + this compound | 0.3 | 0.5 | 0.6 | 1.3 |
In Vivo Xenograft Model for this compound Efficacy Testing
The in vivo efficacy of this compound in the context of cetuximab resistance should be evaluated using a xenograft mouse model.
Protocol 4: Cetuximab-Resistant OSCC Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., CB17 Scid or NOD-SCID mice).[6][9]
-
Cell Implantation: Subcutaneously inject 1-2 x 10^6 cetuximab-resistant OSCC cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., PBS, administered orally)
-
Cetuximab (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound (e.g., 10 mg/kg, oral gavage, daily)[10]
-
Cetuximab + this compound
-
-
Treatment and Monitoring: Administer the treatments for a predefined period (e.g., 3-4 weeks). Continue to monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Table 3: Hypothetical Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| Cetuximab | 1350 | 10 |
| This compound | 800 | 46.7 |
| Cetuximab + this compound | 400 | 73.3 |
Immunohistochemistry (IHC)
Protocol 5: Immunohistochemical Staining of Xenograft Tumors
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and Galectin-3 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.
Table 4: Hypothetical Immunohistochemistry Staining Scores in Xenograft Tumors
| Treatment Group | Ki-67 (% positive cells) | Cleaved Caspase-3 (% positive cells) | Galectin-3 (Staining Intensity) |
| Vehicle | 85 | 5 | +++ |
| Cetuximab | 80 | 7 | +++ |
| This compound | 40 | 25 | + |
| Cetuximab + this compound | 20 | 45 | + |
Visualizations
Caption: Experimental workflow for developing a cetuximab-resistant OSCC model and testing this compound.
Caption: Proposed signaling pathway in cetuximab resistance and the mechanism of action of this compound.
Caption: Logical relationship between cetuximab resistance, the role of Galectin-3, and the therapeutic strategy with this compound.
References
- 1. Cetuximab chemotherapy resistance: Insight into the homeostatic evolution of head and neck cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-3 blockade suppresses the growth of cetuximab-resistant human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 5. Comprehensive Molecular Landscape of Cetuximab Resistance in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Establishment and characterization of cetuximab resistant head and neck squamous cell carcinoma cell lines: focus on the contribution of the AP-1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: GB1107 for Thyroid Cancer Cell Lines FTC-133 and 8505C
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in tumor progression and metastasis. In the context of thyroid cancer, targeting Galectin-3 with this compound has been shown to suppress anoikis resistance, motility, and invasive capacity of cancer cells. These application notes provide detailed protocols for utilizing this compound in studies involving the human thyroid cancer cell lines FTC-133 (follicular thyroid carcinoma) and 8505C (anaplastic thyroid carcinoma). The following sections outline the working concentrations of this compound and provide step-by-step experimental procedures.
Quantitative Data Summary
The working concentrations of this compound can vary depending on the specific experimental endpoint. The following table summarizes the concentrations used in key assays for FTC-133 and 8505C thyroid cancer cell lines.
| Experiment | Cell Lines | This compound Concentration Range | Treatment Duration | Key Findings |
| Cell Viability Assay (CCK-8) | FTC-133, 8505C | 0, 10, 100 µM | 24 to 72 hours | This compound did not significantly affect cell viability at the tested concentrations[1]. |
| Clonogenic Assay | FTC-133, 8505C | 0, 10, 100 µM | 10 days | This compound did not reduce the clonogenicity of these cells[1]. |
| Cell Migration Assay (Transwell) | FTC-133, 8505C | Not explicitly stated, but dose-dependent inhibition was observed | 24 hours | Both this compound and another galectin-3 inhibitor, TD139, decreased migratory abilities in a dose-dependent manner[1]. |
| Cell Invasion Assay (Matrigel) | FTC-133, 8505C | Not explicitly stated, but dose-dependent inhibition was observed | 24 hours | Both this compound and TD139 decreased invasive abilities in a dose-dependent manner[1]. |
| Immunoblotting (Western Blot) | FTC-133, 8505C | 0, 10, 100 µM | 24 hours | This compound attenuated AKT phosphorylation and decreased the expression of β-catenin and MMP2[1]. It also decreased ERK phosphorylation and increased p38 MAPK phosphorylation[1]. |
| Anoikis Resistance Assay | FTC-133, 8505C | Not explicitly stated, but significant inhibition was observed | 48 hours | This compound significantly inhibited cell coherence and counteracted anoikis resistance[1]. |
Experimental Protocols
Cell Culture
FTC-133 and 8505C human thyroid cancer cell lines can be obtained from the European Collection of Authenticated Cell Cultures (ECACC).[2] It is crucial to periodically monitor cell morphology and perform short tandem repeat profiling for cell line authentication.[1] Regular testing for mycoplasma contamination is also recommended.[1]
Cell Viability Assay
This protocol is adapted from a study investigating the effect of this compound on thyroid cancer cell viability.[1]
Materials:
-
FTC-133 or 8505C cells
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and culture overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, and 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
Following treatment, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
Clonogenic Assay
This protocol is based on a method used to assess the long-term proliferative potential of cancer cells after treatment with this compound.[1]
Materials:
-
FTC-133 or 8505C cells
-
6-well plates
-
Complete growth medium
-
This compound
-
3% Crystal Violet solution
Procedure:
-
Seed 500 cells per well in a 6-well plate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, and 100 µM).
-
Incubate the plates for 10 days, allowing colonies to form.
-
After 10 days, stain the cells with a 3% crystal violet solution.
-
Count the number of formed colonies under a microscope.
Immunoblotting
This protocol outlines the procedure for analyzing protein expression changes in response to this compound treatment.[1]
Materials:
-
FTC-133 or 8505C cells
-
This compound
-
Protein lysis buffer
-
10% polyacrylamide gels
-
Nitrocellulose membrane
-
5% skim milk in TBST (blocking buffer)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-catenin, anti-MMP2, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat FTC-133 or 8505C cells with increasing concentrations of this compound (e.g., 0, 10, and 100 µM) for 24 hours.
-
Extract total cellular protein using a suitable lysis buffer.
-
Separate equal amounts of protein on 10% polyacrylamide gels via SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with 5% skim milk for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Detect the protein bands using a chemiluminescence reagent.
Visualizations
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound effects on thyroid cancer cells.
Proposed Signaling Pathway of this compound in Thyroid Cancer Cells
Caption: this compound inhibits Galectin-3, affecting key signaling pathways.
References
Application Notes and Protocols: Long-Term Stability of GB1107 in Frozen Aliquots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability of the Galectin-3 inhibitor, GB1107, when stored in frozen aliquots. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction to this compound
This compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1][2][3][4][5] Research has demonstrated its efficacy in reducing tumor growth and metastasis in lung adenocarcinoma models and its potential in augmenting the response to PD-L1 blockade.[1][3][6] Furthermore, this compound has been shown to play a role in mitigating liver fibrosis and suppressing invasive capacity in thyroid cancer cells.[7][8][9] Given its therapeutic potential, understanding its stability under various storage conditions is paramount for reliable and reproducible research.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and biological activity of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[3][4] | Store in a dry, dark environment.[2] |
| Stock Solution (in DMSO) | -80°C | 1 to 2 years[1][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[4] Use tightly sealed vials to prevent water absorption by DMSO. |
| -20°C | 1 month to 1 year (conflicting data)[1][4] | For shorter-term storage. | |
| Working Solution (in aqueous buffer) | Use Immediately | N/A | It is recommended to prepare fresh for each experiment. |
Experimental Protocol: Assessment of Long-Term Stability in Frozen Aliquots
This protocol outlines a method to determine the long-term stability of this compound in a common solvent, Dimethyl Sulfoxide (DMSO), when stored as frozen aliquots. This procedure can be adapted for other solvent systems as required.
3.1. Objective
To evaluate the chemical stability of this compound in DMSO over a defined period at -20°C and -80°C.
3.2. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cryogenic vials
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation of Stock Solution (Timepoint 0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[3]
-
This initial solution serves as the baseline (T=0) reference.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use cryogenic vials. The volume of each aliquot should be suitable for a single experiment to avoid partial thawing of other aliquots.
-
Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C.
-
-
Stability Testing at Designated Timepoints:
-
At each designated timepoint (e.g., 1, 3, 6, 12, and 24 months), retrieve three aliquots from each storage temperature.
-
Thaw the aliquots rapidly at room temperature.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
-
HPLC Analysis:
-
Method: Develop an HPLC method capable of separating this compound from potential degradation products.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecules.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Determine the peak area of this compound. The stability is assessed by comparing the peak area of the stored samples to the peak area of the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
-
Observe for the appearance of any new peaks, which may indicate degradation products.
-
3.4. Freeze-Thaw Cycle Stability
To assess the impact of repeated temperature fluctuations, a freeze-thaw stability study should be conducted.
-
Prepare aliquots of the this compound stock solution as described above.
-
Subject a set of aliquots to a minimum of three freeze-thaw cycles.[10]
-
A single cycle consists of freezing the sample at the designated temperature (-20°C or -80°C) for at least 24 hours, followed by thawing at room temperature until completely liquid.[10]
-
After the final thaw, analyze the samples by HPLC and compare the results to the T=0 sample and samples that have not undergone freeze-thaw cycles.
Visualizations
4.1. This compound Mechanism of Action: Inhibition of Galectin-3 Signaling
Galectin-3 is involved in various pathological processes, including cancer progression and fibrosis. This compound acts as an antagonist to Galectin-3, thereby inhibiting its downstream signaling pathways.
Caption: Mechanism of this compound in inhibiting Galectin-3 mediated signaling pathways.
4.2. Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the long-term stability of this compound in frozen aliquots.
Caption: Workflow for the long-term stability testing of frozen this compound aliquots.
Conclusion
The stability of this compound is crucial for the validity of research findings. While supplier recommendations provide a solid foundation, it is best practice for researchers to perform their own stability assessments, particularly for long-term studies or when using different formulations. The protocols and information provided herein offer a comprehensive framework for ensuring the quality and reliability of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Galectin | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. histoindex.com [histoindex.com]
- 10. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
improving GB1107 solubility for aqueous solutions
Welcome to the technical support center for GB1107, a potent and selective Galectin-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions for experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[2][3] By inhibiting Galectin-3, this compound can modulate downstream signaling pathways, such as those involving TGF-β, PI3K/Akt, and Ras/Raf/MEK/ERK, thereby interfering with processes like cell proliferation, migration, and fibrosis.[1][4][5]
Q2: What are the main challenges in preparing this compound for aqueous-based experiments?
A2: The primary challenge with this compound is its poor aqueous solubility.[6] It is a hydrophobic compound that readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[6] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer or cell culture medium, the compound can precipitate, a phenomenon often referred to as "crashing out."[7][8] This can lead to inaccurate experimental results and potential cytotoxicity from the precipitate.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% anhydrous DMSO.[1][9] Several suppliers report high solubility in DMSO, for instance, at concentrations of 45 mg/mL (86.15 mM) or even 100 mg/mL (191.45 mM).[10] It is crucial to use fresh, high-quality DMSO to avoid moisture, which can reduce the solubility of the compound.
Q4: How should I store this compound powder and its stock solutions?
A4:
-
Solid (Powder) Form: Store the solid form of this compound at -20°C for long-term storage (up to 3 years), protected from light.[10]
-
Stock Solutions in DMSO: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -80°C for up to a year or at -20°C for shorter periods.[10]
Troubleshooting Guide: Preventing this compound Precipitation in Aqueous Solutions
This guide addresses the common issue of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[7] |
| Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to "crash out". | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume.[8][12] | |
| The final concentration of DMSO is too low to maintain the solubility of this compound. | While aiming for a low final DMSO concentration (ideally <0.1% to avoid solvent effects), a slightly higher, yet non-toxic, concentration (up to 0.5%) might be necessary to keep the compound in solution.[7][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[11] | |
| Delayed Precipitation (after incubation) | Evaporation of the medium in long-term experiments concentrates this compound, exceeding its solubility. | Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or sealing membranes.[3] |
| Temperature fluctuations during handling or microscopy can affect solubility. | Minimize the time culture plates are outside the incubator. If using microscopy, a heated stage can help maintain a constant temperature.[8] | |
| Interaction with components in the cell culture medium (e.g., salts, proteins) reduces solubility. | Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to identify if specific media components are contributing to precipitation. The presence of serum can sometimes help solubilize hydrophobic compounds through protein binding.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 522.32 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.22 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh 5.22 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes until the solution is clear.[13]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C, protected from light.[11]
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Media
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Procedure:
-
Pre-warm the Medium: Pre-warm your complete cell culture medium or aqueous buffer to 37°C. Working with cold solutions can decrease the solubility of this compound.[7]
-
Intermediate Dilution (Optional but Recommended): If your final desired concentration is low (e.g., in the nanomolar range), it is best to first prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO (e.g., to 1 mM or 100 µM).
-
Final Dilution:
-
Add the DMSO stock solution (or intermediate dilution) dropwise into the pre-warmed medium while gently vortexing or swirling.[7] This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7][11]
-
-
Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples.
-
Immediate Use: It is recommended to prepare the working solutions fresh and use them immediately to minimize the risk of precipitation over time.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Notes | Reference(s) |
| DMSO | 45 mg/mL (~86 mM) | Sonication recommended. | [10] |
| DMSO | 100 mg/mL (~191 mM) | Use fresh, anhydrous DMSO. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (~3.83 mM) | For in vivo use. Add solvents sequentially. | [10] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | 2.5 mg/mL (~4.79 mM) | Suspended solution; may require sonication. | [14] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥4.79 mM) | Clear solution. | [14] |
| Water | Insoluble | - |
Visualizations
Galectin-3 Signaling Pathways
Galectin-3 is known to influence several key signaling pathways that are critical in cancer and fibrosis. The diagram below illustrates the central role of Galectin-3 and how its inhibition by this compound can impact these downstream cellular processes.
Caption: Galectin-3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Preparing Aqueous Solutions of this compound
The following diagram outlines a logical workflow for successfully preparing aqueous working solutions of this compound from a DMSO stock, including key decision points for troubleshooting.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in GB1107 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GB1107 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule inhibitor of Galectin-3 (Gal-3).[1] Its mechanism of action is centered on binding to the carbohydrate recognition domain (CRD) of galectin-3, which prevents galectin-3 from interacting with its binding partners.[2] This inhibition disrupts various pathological processes where galectin-3 is implicated, such as cancer progression and fibrosis.[2][3] In cancer, this compound has been shown to reduce tumor growth and metastasis by inhibiting cancer cell adhesion, invasion, and angiogenesis.[4][5] In fibrotic diseases, it works by attenuating the pro-fibrotic signaling pathways.[3]
Q2: What are the recommended animal models for in vivo efficacy studies with this compound?
The choice of animal model will depend on the therapeutic area of investigation. For oncology studies, subcutaneous xenograft models using human cancer cell lines in immunodeficient mice (e.g., nude mice) are commonly employed.[4][5] For investigating the anti-fibrotic effects of this compound, chemically-induced liver fibrosis models, such as the carbon tetrachloride (CCl4)-induced model in mice, are well-established.[3][6]
Q3: What is the recommended dose and route of administration for this compound in mice?
Based on published preclinical studies, a common and effective dose for this compound in mice is 10 mg/kg, administered once daily via oral gavage.[1][3][4] However, the optimal dose may vary depending on the specific animal model and the disease being studied. It is always recommended to perform dose-response studies to determine the most effective dosage for your specific experimental conditions.
Q4: What is a suitable vehicle for the oral administration of this compound?
This compound is a small molecule that may have limited aqueous solubility. A common vehicle for administering such compounds in preclinical studies is a suspension or solution designed to enhance solubility and bioavailability.[7][8] A suggested vehicle formulation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.[9]
Troubleshooting Guide
Issue 1: High variability in tumor growth between animals in the same treatment group.
-
Possible Cause: Inherent variability in tumor cell implantation and establishment. Even with consistent cell numbers, the initial take-rate and subsequent growth of xenograft tumors can vary significantly.[10][11]
-
Troubleshooting Steps:
-
Standardize Cell Culture and Handling: Ensure that cancer cells are in the logarithmic growth phase and have high viability at the time of injection.[12] Avoid over-trypsinization, which can damage cells.[13]
-
Optimize Injection Technique: Inject cells subcutaneously in a consistent location, such as the flank.[14][15] Using a consistent volume and cell concentration is critical. The use of Matrigel mixed with the cell suspension can improve tumor take and growth rates.[12][15]
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall statistical power of the study.[11]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the treatment.[16]
-
Issue 2: Inconsistent or lower-than-expected efficacy of this compound.
-
Possible Cause 1: Improper drug formulation or administration.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization/Suspension: If using a suspension, ensure it is homogenous before each administration. For solutions, confirm the compound is fully dissolved.[7]
-
Refine Oral Gavage Technique: Improper oral gavage can lead to aspiration or esophageal injury, affecting the animal's health and drug absorption.[17][18] Ensure proper restraint and gentle insertion of the gavage needle.[19][20] The length of the gavage needle should be pre-measured to reach the stomach without causing perforation.[20] Pre-coating the gavage needle with sucrose (B13894) may reduce stress in the animals.[17]
-
-
Possible Cause 2: Suboptimal dosing regimen.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the bioavailability and exposure of this compound in your specific animal model.[21][22] This can help confirm that the drug is reaching systemic circulation at therapeutic concentrations.
-
Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose for your model.
-
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Possible Cause 1: Vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess for any adverse effects.[9]
-
Alternative Vehicles: If the current vehicle is causing issues, consider alternative formulations. Options for poorly soluble drugs include oil-based vehicles (e.g., corn oil) or formulations with cyclodextrins.[8][9]
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose Reduction: If toxicity is observed at the therapeutic dose, consider reducing the dose or the frequency of administration.
-
Literature Review: Search for any known off-target effects of galectin-3 inhibitors. While this compound is reported to be selective, high concentrations could potentially interact with other galectins or proteins.[23]
-
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in a Lung Adenocarcinoma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Percent Tumor Growth Inhibition | Reference |
| Vehicle | Once daily, oral | Not reported | 117 ± 16 | - | [4] |
| This compound | 10 mg/kg, once daily, oral | Not reported | 63 ± 11 | 46.2% | [4] |
Table 2: Effect of this compound on Liver Fibrosis in a CCl4-Induced Mouse Model
| Treatment Group | Dosing Regimen | Sirius Red Staining (% area) | Plasma ALT (U/L) | Plasma AST (U/L) | Reference |
| CCl4 + Vehicle | Once daily, oral | 2.70 ± 0.24 | Significantly elevated | Significantly elevated | [6] |
| CCl4 + this compound | 10 mg/kg, once daily, oral | 1.99 ± 0.10 | Significantly reduced | Significantly reduced | [6] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Cancer Studies
-
Cell Culture: Culture human cancer cells (e.g., A549 lung adenocarcinoma cells) in appropriate media until they reach 80-90% confluency.[12]
-
Cell Preparation: Harvest cells using trypsin and wash with sterile, serum-free media or PBS. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10⁶ cells per 100 µL.[4][5] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse (e.g., CD-1 nude mice).[4][14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
Randomization and Treatment: When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into control and treatment groups.[4]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[4]
-
Endpoint: Continue treatment for the specified duration (e.g., 4 weeks). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[4]
Protocol 2: CCl4-Induced Liver Fibrosis Model
-
Fibrosis Induction: Induce liver fibrosis in male C57Bl/6 mice by intraperitoneal injection of CCl4 (diluted 1:3 in olive oil) at a dose of 1 µL/g body weight, twice weekly for 8 weeks.[6]
-
Treatment Initiation: After 4 weeks of CCl4 induction, begin daily oral administration of this compound (10 mg/kg) or vehicle control. Continue CCl4 injections during the treatment period.[3][6]
-
Sample Collection: At the end of the 8-week study, collect blood samples for analysis of liver enzymes (ALT, AST).[6]
-
Tissue Harvesting: Euthanize the mice and perfuse the livers. Collect liver tissue for histopathological analysis (e.g., Sirius Red staining for collagen deposition) and gene expression analysis.[3][6]
Mandatory Visualizations
Caption: Galectin-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical this compound in vivo xenograft study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. histoindex.com [histoindex.com]
- 7. admescope.com [admescope.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. instechlabs.com [instechlabs.com]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of high concentration GB1107
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Galectin-3 inhibitor, GB1107, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Galectin-3 (Gal-3).[1][2] It binds to the carbohydrate recognition domain (CRD) of Galectin-3 with a dissociation constant (Kd) of 37 nM for human Galectin-3.[1][2] By inhibiting Galectin-3, this compound can modulate various downstream signaling pathways involved in cancer progression and fibrosis.[3][4][5]
Q2: How selective is this compound for Galectin-3 over other galectins?
A2: this compound is described as a highly selective inhibitor of Galectin-3, with a reported selectivity of over 1000-fold against other galectins.[5][6]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound has been shown to attenuate AKT phosphorylation and decrease the expression of β-catenin and MMP2.[7] In some cell lines, it has also been observed to decrease ERK phosphorylation and increase p38 MAPK phosphorylation.[7] Additionally, this compound can inhibit TGF-β1 activation by disrupting the interaction between Galectin-3 and integrins like αvβ1, αvβ5, and αvβ6, as well as the TGFβRII subunit.[4]
Q4: Have any off-target effects of this compound been reported?
A4: While this compound is highly selective for Galectin-3, the potential for off-target effects, especially at high concentrations, cannot be entirely ruled out.[8][9] However, specific, widespread off-target binding has not been extensively documented in the public literature. It is crucial to perform appropriate control experiments to validate that the observed phenotype is due to the inhibition of Galectin-3.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and the specific biological question. In vitro studies have used concentrations ranging from 0-1 µM for observing effects on immune cell infiltration to 100 µM in studies on thyroid cancer cells.[1][7][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects: At high concentrations, this compound may interact with other proteins. 2. Cell line-specific effects: The cellular context, including the expression levels of Galectin-3 and potential off-targets, can influence the response. 3. Compound stability/solubility: Improper storage or handling of this compound can affect its activity. | 1. Validate with a structurally unrelated Galectin-3 inhibitor: Use a different inhibitor to see if the same phenotype is observed.[11] 2. Perform a dose-response analysis: Determine if the effect is dose-dependent and occurs at concentrations consistent with Galectin-3 inhibition.[11] 3. Use a negative control: Test a structurally similar but inactive analog of this compound, if available. 4. Confirm Galectin-3 expression: Verify the expression of Galectin-3 in your cell line. 5. Ensure proper handling: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[2] |
| High cell toxicity or reduced viability at expected effective concentrations. | 1. Off-target toxicity: The compound may be affecting essential cellular processes through off-target interactions. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Titrate down the concentration of this compound: Determine the minimum effective concentration that does not cause significant toxicity. 2. Perform a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its toxicity.[12] 3. Reduce treatment duration: Shorter incubation times may minimize toxicity while still allowing for the observation of on-target effects. |
| Lack of an expected biological effect. | 1. Low Galectin-3 expression: The target protein may not be present at sufficient levels in the experimental system. 2. Compound inactivity: The compound may have degraded due to improper storage. 3. Insufficient treatment time or concentration. | 1. Verify Galectin-3 expression: Use techniques like Western blotting or qPCR to confirm the presence of Galectin-3. 2. Use a fresh stock of this compound. 3. Optimize treatment conditions: Increase the concentration and/or duration of the treatment. |
Data Summary
Table 1: this compound Binding Affinity and Selectivity
| Target | Binding Affinity (Kd) | Selectivity | Reference |
| Human Galectin-3 | 37 nM | >1000-fold over other galectins | [1][2][5] |
| Mouse Galectin-3 | 38-fold lower than human | - | [3] |
Table 2: In Vitro Concentrations of this compound Used in Published Studies
| Cell Line/System | Concentration Range | Observed Effect | Reference |
| LLC cells | 0-1 µM | Increased M1 macrophage polarization and CD8+ T cell infiltration | [1] |
| Thyroid cancer cells (FTC-133, 8505C) | 10, 100 µM | Decreased cell migration and invasion, attenuated AKT phosphorylation | [7] |
| Human lung fibroblasts (HLFs) | Not specified | Reduced phosphorylated Smad2 | [4] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects Using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement and potential off-target binding in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10x, 50x, 100x the on-target IC50) and a vehicle control for a specified duration.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Precipitation and Quantification:
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blotting for Galectin-3 to confirm target engagement (a shift in thermal stability).
-
For broader off-target analysis, perform quantitative mass spectrometry on the soluble fractions to identify other proteins whose thermal stability is altered by this compound treatment.
-
Protocol 2: Kinome-Wide Selectivity Profiling (Biochemical Assay)
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases, a common approach for identifying potential off-target interactions of small molecule inhibitors.[13][14][15]
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[13]
-
-
Initial Single-Point Screen:
-
Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400) at a single high concentration (e.g., 1 µM or 10 µM).[13]
-
-
Data Analysis:
-
The service will provide the percent inhibition for each kinase.
-
Identify any kinases that show significant inhibition (e.g., >50%).
-
-
Dose-Response (IC50) Determination:
-
For any identified potential off-target kinases, perform follow-up dose-response experiments to determine the IC50 value.
-
This will allow for a quantitative comparison of the potency of this compound against its on-target (Galectin-3) and any off-target kinases.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Galectin | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
optimizing GB1107 dosage for minimal toxicity in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel galectin-3 inhibitor, GB1107, in murine models. The information is intended for scientists and drug development professionals to optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active small molecule inhibitor of galectin-3 (Gal-3).[1][2][3] Galectin-3 is a β-galactoside-binding lectin implicated in various pathological processes, including fibrosis and cancer.[4][5][6][7] this compound exhibits high affinity and selectivity for the carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its downstream signaling pathways.[4] By inhibiting galectin-3, this compound can modulate processes such as TGF-β1 activation, fibroblast migration, and immune responses within the tumor microenvironment.[4][5]
Q2: What are the reported therapeutic effects of this compound in mice?
A2: Preclinical studies in mice have demonstrated the therapeutic potential of this compound in several disease models:
-
Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, oral administration of this compound significantly reduced plasma transaminases, liver galectin-3 levels, and attenuated liver fibrosis.[1][2][3]
-
Lung Adenocarcinoma: this compound has been shown to reduce the growth of human and mouse lung adenocarcinoma and block metastasis in a syngeneic mouse model.[5] It was also found to enhance the efficacy of PD-L1 immune checkpoint inhibitors.[5]
-
Gastric Cancer: In an orthotopic gastric cancer mouse model, this compound demonstrated an ability to inhibit tumor growth.
Q3: What is the recommended oral dosage of this compound in mice and what is its bioavailability?
A3: Several preclinical studies have utilized a dosage of 10 mg/kg administered orally once daily.[1][3][5] this compound is reported to have high oral bioavailability in mice.[2] However, the optimal dose for a specific application may vary depending on the mouse strain, disease model, and experimental endpoint. A dose-response study is recommended to determine the optimal dosage for your specific experimental conditions.
Q4: What is the known toxicity profile of this compound?
A4: While published preclinical studies suggest that galectin inhibitors generally have low toxicity profiles, it is important to note that this compound was not advanced to clinical trials due to observed hERG toxicity in early research.[8][9] Therefore, careful monitoring for potential cardiac-related toxicities is advised during in vivo studies. A close analog of this compound, GB1211, was selected for clinical development based on its overall safety profile.[7][9]
Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events observed in mice.
-
Possible Cause: The 10 mg/kg dosage may be too high for the specific mouse strain or disease model being used. Mice can have different metabolic rates and drug tolerances.[10]
-
Troubleshooting Steps:
-
Perform a Dose-Range Finding Study: This is a critical first step to determine the Maximum Tolerated Dose (MTD).[11] A suggested protocol is provided below.
-
Monitor for Clinical Signs of Toxicity: Observe the animals daily for signs of distress, including weight loss, changes in behavior, ruffled fur, and altered food/water intake.[11]
-
Evaluate Organ-Specific Toxicity: At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidney, heart) to identify any tissue damage.[12] Given the known hERG toxicity of this compound, paying close attention to cardiac tissue is crucial.[9]
-
Assess Biomarkers of Toxicity: Collect blood samples to measure markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.[2][11]
-
Issue 2: Lack of therapeutic efficacy at the 10 mg/kg dosage.
-
Possible Cause: The dosage may be insufficient for the specific disease model, or there could be issues with drug formulation or administration.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure this compound is properly dissolved in a suitable vehicle and that the oral gavage technique is performed correctly to ensure the full dose is administered.[13][14]
-
Conduct a Dose-Escalation Study: If no toxicity is observed at 10 mg/kg, a carefully monitored dose-escalation study can be performed to determine if a higher dose yields a therapeutic effect.[11]
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of this compound in the plasma over time. This will confirm that the drug is being absorbed and reaching therapeutic concentrations.[15]
-
Confirm Target Engagement: Assess the levels of galectin-3 in the target tissue to confirm that this compound is engaging with its target.[1]
-
Quantitative Data Summary
Table 1: Reported Preclinical Dosage and Effects of this compound in Mice
| Disease Model | Mouse Strain | Dosage | Route of Administration | Key Findings | Reference |
| Lung Adenocarcinoma | C57Bl/6 | 10 mg/kg | Oral, once daily | Reduced tumor volume and weight; blocked metastasis. | [5] |
| Liver Fibrosis | C57Bl/6 | 10 mg/kg | Oral, once daily | Significantly reduced plasma transaminases and liver fibrosis. | [1][3] |
| Gastric Cancer | Orthotopic model | Not specified | Oral | Inhibited tumor growth. |
Key Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies.
-
Group Allocation: Divide mice into at least 4 groups (n=3-5 per group): a vehicle control group and at least three this compound dose groups (e.g., 5 mg/kg, 10 mg/kg, and 20 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally once daily for 7-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
At the end of the study, collect blood for clinical pathology (hematology and serum chemistry).
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Protocol 2: Preparation of this compound for Oral Administration
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for oral gavage in mice include water, saline, or a suspension in 0.5% methylcellulose.
-
Stock Solution Preparation:
-
To prepare a 1 mg/mL stock solution for a 10 mg/kg dose, dissolve the appropriate amount of this compound in the chosen vehicle.
-
For a 20g mouse, the required dose is 0.2 mg (10 mg/kg * 0.02 kg).
-
The volume to administer would be 200 µL (0.2 mg / 1 mg/mL).[16]
-
-
Administration: Use a proper-sized feeding needle for oral gavage to avoid injury to the esophagus. The volume should generally not exceed 10 mL/kg.[13]
Visualizations
Caption: Workflow for determining the optimal and safe dosage of this compound in mice.
Caption: Simplified signaling pathway showing this compound inhibition of Galectin-3.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. histoindex.com [histoindex.com]
- 3. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacology - Why are drug dosages so high in some mice studies? - Biology Stack Exchange [biology.stackexchange.com]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. iiste.org [iiste.org]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
why is fresh DMSO important for GB1107 solubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving the galectin-3 inhibitor, GB1107, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMSO?
A1: Difficulty dissolving this compound in DMSO is a common issue that typically points to the quality of the solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water content is the primary reason for decreased solubility of many organic compounds, including this compound. Several suppliers of this compound explicitly warn that moisture-absorbing DMSO reduces its solubility.[1][2] Therefore, using fresh, anhydrous (water-free), high-purity DMSO is critical for successful dissolution.[3]
Q2: What happens to DMSO when it's not fresh, and how does that affect this compound?
A2: Over time, or with repeated exposure to air, DMSO absorbs water. This seemingly small contamination significantly alters its polarity and solvating power. For a compound like this compound, which requires a potent polar aprotic solvent to dissolve effectively, the presence of water can hinder the dissolution process, leading to a suspended solution, visible particles, or failure to dissolve completely. While DMSO is thermally stable up to 100°C, prolonged storage or exposure to contaminants can also lead to the formation of impurities that may interfere with solubility and experimental results.[4][5]
Q3: My this compound/DMSO stock solution was clear initially but now shows precipitation. What caused this?
A3: Precipitation from a previously clear stock solution can be caused by a few factors. The most common is temperature fluctuation. If the solution is stored at a lower temperature (e.g., -20°C or -80°C) than when it was prepared, the compound's solubility can decrease, causing it to crystallize out of solution.[6] Another possibility is that the container was not sealed tightly, allowing moisture to be absorbed over time, which, as mentioned, reduces solubility.
Q4: Are there any handling precautions for DMSO that can help maintain its quality?
A4: Absolutely. Proper handling is key to preserving DMSO's solvent properties. Always use fresh, unopened bottles of anhydrous, high-purity DMSO for preparing stock solutions.[3][6] Keep the bottle tightly closed when not in use to minimize moisture absorption.[4][7] It is also advisable to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are not recommended as they can degrade) and safety goggles.[8][9]
Troubleshooting Guide: Dissolving this compound
If you are encountering solubility issues with this compound, follow these troubleshooting steps systematically.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| This compound powder does not dissolve initially | Hygroscopic DMSO: The DMSO has absorbed water from the atmosphere. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3][10] | The compound dissolves completely in the fresh, water-free DMSO. |
| Insufficient Agitation: The compound has not been mixed thoroughly enough. | Vortex the solution vigorously for 2-5 minutes.[6] If particles remain, sonicate in a water bath for 15-30 minutes.[6][11] | A clear solution is formed. | |
| Low Temperature: Dissolution is an endothermic process for some compounds. | Gently warm the solution in a 37°C water bath for 10-15 minutes.[3][6] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. | |
| Solution is cloudy or contains suspended particles | Concentration Exceeds Solubility Limit: The target concentration is too high. | Prepare a more dilute stock solution. For example, if a 100 mM stock is problematic, try preparing a 50 mM or 10 mM solution. | The compound dissolves completely at a lower concentration. |
| Poor Quality DMSO: The DMSO is not of sufficient purity for this application. | Source anhydrous DMSO with a purity of ≥99.9% from a reputable supplier.[12] | High-purity solvent effectively dissolves the compound. | |
| Precipitation occurs after initial dissolution | Temperature Fluctuations: Stock solution was stored at a lower temperature than preparation temperature. | Before use, bring the stock solution to room temperature and vortex/sonicate to redissolve any precipitate. | The solution becomes clear and homogenous again. |
| Moisture Contamination During Storage: The container was not sealed properly. | Aliquot the stock solution into smaller, tightly sealed vials for single use to minimize exposure of the main stock to air. | Aliquots remain clear as they are not repeatedly exposed to atmospheric moisture. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for dissolving this compound in DMSO to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity (≥99.9%) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional, set to 37°C)
Procedure:
-
Preparation: Allow the this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.[6] This prevents condensation of atmospheric moisture on the cold surfaces.
-
Addition of Components: Weigh the desired amount of this compound and add it to a sterile vial. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).[13]
-
Initial Mixing: Cap the vial tightly and vortex the solution vigorously for 2-5 minutes.[6]
-
Visual Inspection: Visually inspect the solution against a light source. If it is clear and free of particles, the dissolution is complete.
-
Sonication (If Necessary): If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes.[6] This uses ultrasonic waves to break up agglomerates and aid dissolution.
-
Gentle Warming (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[3] Avoid excessive heat, which could degrade the compound.
-
Final Inspection: After these steps, check the solution again for clarity. A successfully prepared stock solution should be a clear, particle-free liquid.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C as recommended on the product datasheet, protected from light.[2][3]
Visual Guides
Diagram 1: The Impact of Hygroscopic DMSO on this compound Solubility
This diagram illustrates the logical workflow for troubleshooting solubility issues, emphasizing the critical role of fresh DMSO.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Diagram 2: Experimental Workflow for Preparing this compound Stock Solution
This diagram outlines the sequential steps for the successful preparation of a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Galectin | TargetMol [targetmol.com]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. This compound | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Confirming GB1107 Target Engagement in Liver Tissue
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the engagement of GB1107 with its target, Galectin-3 (Gal-3), in liver tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in the liver?
A1: The primary target of this compound is Galectin-3 (Gal-3).[1][2] this compound is a potent, selective, and orally active inhibitor of Gal-3.[1][2] In the context of liver disease, Gal-3 is a pro-fibrotic β-galactoside binding lectin that is highly expressed in fibrotic liver and is implicated in the progression of hepatic fibrosis.[1][2][3] this compound has been shown to attenuate liver fibrosis, highlighting Gal-3 as a therapeutic target for hepatic fibrosis.[1]
Q2: What are the recommended methods to directly confirm this compound engagement with Galectin-3 in liver tissue?
A2: The two primary recommended methods for directly confirming target engagement in liver tissue are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[4][5] Both methods are label-free and can be adapted for use with tissue samples.[4][5]
Q3: Can I measure downstream biomarkers instead of direct target engagement?
A3: Yes, measuring downstream biomarkers can provide evidence of the pharmacological effect of this compound. In studies involving liver fibrosis models, this compound treatment has been shown to significantly reduce plasma transaminases (ALT and AST) and liver Gal-3 levels.[1][2] Additionally, RNA sequencing of whole liver tissue has shown that this compound can reverse the gene expression changes associated with liver fibrosis.[1][2] However, these are measures of downstream effects and not direct confirmation of target engagement.
Q4: What are the key differences between CETSA and DARTS for this application?
A4: CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[4] In contrast, DARTS relies on the principle that ligand binding can protect the target protein from proteolytic degradation.[5][6] The choice between the two may depend on the specific experimental setup, available equipment, and the characteristics of the target protein.[7]
Experimental Protocols and Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Liver Tissue
CETSA is a powerful technique to verify the interaction between a drug and its target protein in a cellular or tissue environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Liver Tissue Homogenization:
-
Thaw frozen liver tissue on ice.[8]
-
Homogenize the tissue in ice-cold lysis buffer (e.g., PBS with protease inhibitors) using a tissue homogenizer.[8]
-
Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant (liver lysate).[6]
-
-
This compound Treatment:
-
Determine the protein concentration of the liver lysate using a BCA assay.[8]
-
Dilute the lysate to a consistent concentration (e.g., 1-2 mg/mL).
-
Aliquot the lysate and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
-
Thermal Challenge:
-
Separation and Analysis:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble Galectin-3 in each sample by Western blotting using a specific anti-Galectin-3 antibody.[11][12][13]
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
| Treatment | Apparent Melting Temperature (Tagg) of Galectin-3 | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | ~52°C | - |
| This compound (10 µM) | ~58°C | +6°C |
| This compound (50 µM) | ~62°C | +10°C |
| Note: These are representative data and the actual values may vary depending on experimental conditions. |
| Issue | Possible Cause | Recommendation |
| No clear melting curve | Temperature range is not optimal. | Adjust the temperature range up or down. Perform a wider initial screen. |
| Inconsistent heating. | Use a PCR machine with a thermal gradient function for precise temperature control. | |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use a high-quality, validated antibody for Galectin-3. |
| Incomplete removal of precipitated protein. | Be careful when collecting the supernatant after centrifugation. | |
| No observable thermal shift | This compound concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time of the lysate with this compound. | |
| Galectin-3 is not expressed at detectable levels. | Confirm Galectin-3 expression in the liver tissue by Western blot before starting the CETSA experiment. |
Drug Affinity Responsive Target Stability (DARTS) Assay for Liver Tissue
The DARTS assay is based on the principle that the binding of a small molecule to a protein can stabilize it and make it more resistant to proteolysis.
References
- 1. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. Establishing the capacity to monitor proteins relevant to the study of drug exposure and response using liver‐derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Expression and immunohistochemical localization of galectin-3 in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Bioavailability of GB1107 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the bioavailability of different GB1107 formulations. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, shows high potency in in-vitro assays but fails to demonstrate efficacy in animal models. What could be the primary issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility and/or poor membrane permeability are common reasons for low bioavailability, which can prevent the compound from reaching its target site in sufficient concentrations.[2][3]
Q2: What are the initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[2][4][5]
-
pH Modification: For ionizable compounds, using buffered solutions or creating salt forms can significantly enhance solubility.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous form can increase apparent solubility and dissolution.[4][7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by dissolving the drug in lipid carriers and can also leverage lymphatic transport to bypass first-pass metabolism.[3][4][7]
Q3: How do we select the most appropriate animal model for our preclinical bioavailability studies?
A3: The choice of animal model is critical and should be based on similarities to human gastrointestinal physiology and drug metabolism.[8] Rats and dogs are commonly used in preclinical pharmacokinetic studies.[8][9] While rats are cost-effective and easy to handle, dogs' gastrointestinal tracts can sometimes be more predictive for human absorption.[8][9] It is crucial to select a species that qualitatively and quantitatively resembles humans in the key absorption, distribution, metabolism, and excretion (ADME) processes relevant to your compound.[8]
Q4: What are the key pharmacokinetic parameters we need to determine from our in-vivo study?
A4: The primary pharmacokinetic parameters to assess bioavailability are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[10] By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose, you can calculate the Absolute Bioavailability (F%) , which is the fraction of the drug that reaches systemic circulation.[11][12]
Q5: We are considering multiple formulation strategies. How do we decide which one to pursue for this compound?
A5: The selection depends on the physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize the API: Determine solubility in various pH buffers and organic solvents, its melting point, and permeability.
-
Screen Formulations: Start with simple formulations. For example, if the compound is a weak base, try a pH-adjusted solution. If it has good lipid solubility, explore a lipid-based system.[1]
-
Conduct In-Vivo Studies: A common preclinical strategy is to compare a simple aqueous suspension, a solution (if possible), and an enabling formulation (e.g., a solid dispersion or lipid-based system) in a relevant animal model.[9] The results will guide the selection of the most promising approach for further development.[9]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Formulation Inhomogeneity | For suspensions, ensure the formulation is uniformly suspended before and during administration using techniques like vortexing between doses. For solutions, confirm the compound is fully dissolved and stable. |
| Inaccurate Dosing | Verify the accuracy of the dosing volume for each animal. Use calibrated equipment and ensure proper oral gavage technique to prevent accidental administration into the lungs. |
| Food Effects | The presence or absence of food can significantly alter drug absorption.[1] Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).[13] |
| Physiological Differences | Animal-to-animal variability in gastric pH, transit time, and enzyme activity can contribute. Ensure animals are of a consistent age, weight, and health status. |
Issue 2: Very low or non-detectable levels of this compound in plasma after oral dosing.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The formulation may not be providing sufficient solubility enhancement. Try a more advanced formulation, such as a solid dispersion or a self-emulsifying system.[14] |
| Extensive First-Pass Metabolism | The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation.[2] Administer an IV dose to determine the drug's clearance rate. If clearance is high, this may be the issue. |
| Low Analytical Sensitivity | The concentration of the drug in plasma may be below the limit of quantification (LOQ) of your analytical method. Optimize the LC-MS/MS method to improve sensitivity.[15] |
| Analyte Instability | The compound may be unstable in the biological matrix (e.g., plasma).[16] Ensure proper sample handling, such as immediate centrifugation at low temperatures and the use of stabilizers or enzyme inhibitors if necessary.[16][17] |
Issue 3: Inconsistent results from the LC-MS/MS bioanalysis.
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous components from the plasma can interfere with the ionization of the analyte.[18][19] Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction) or adjust the chromatography to separate the analyte from interfering peaks.[17][20] |
| Poor Peak Shape or Retention | This can be caused by an inappropriate mobile phase, column degradation, or poor sample preparation. Ensure the mobile phase pH is suitable for the analyte and that the sample solvent is compatible with the mobile phase.[18] |
| Internal Standard (IS) Issues | The IS signal should be stable across all samples. If it varies significantly, it may indicate inconsistent extraction recovery or matrix effects. A stable isotope-labeled internal standard is the preferred choice to correct for this variability.[19] |
| Sample Carryover | Analyte from a high-concentration sample can adsorb to parts of the LC-MS system and elute during the analysis of a subsequent sample. Optimize the needle wash solvent and extend the gradient to ensure all analyte is eluted from the column. |
Experimental Protocols
Protocol 1: In-Vivo Bioavailability Study of this compound Formulations in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (7-8 weeks old, 200-250g).[13]
-
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad-libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.[13]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Formulation A (Suspension):
-
Micronize this compound to reduce particle size.
-
Prepare a vehicle of 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) and 0.1% (w/v) Tween 80 in purified water.
-
Gradually add the micronized this compound powder to the vehicle while vortexing to create a homogenous 1 mg/mL suspension.
-
-
Formulation B (Lipid-Based - SEDDS):
-
Prepare a mixture of a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Add this compound to the mixture and stir gently with mild heat until fully dissolved to a final concentration of 1 mg/mL.
-
-
Intravenous (IV) Formulation:
-
Dissolve this compound in a solution containing a solubilizing agent like PEG400 or a cyclodextrin, suitable for IV administration, to a concentration of 0.5 mg/mL. Filter sterilize before use.
-
3. Dosing and Blood Sampling:
-
Dosing:
-
Oral (PO): Administer Formulation A or B via oral gavage at a dose of 5 mg/kg.
-
Intravenous (IV): Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Immediately after collection, centrifuge the blood at 4°C (e.g., 5000 rpm for 10 min) to separate the plasma.[13]
-
Transfer the plasma to clean labeled tubes and store at -80°C until analysis.
-
4. Bioanalysis by LC-MS/MS:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min).
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21]
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, optimized for this compound.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different formulations.
Table 1: Mean (±SD) Pharmacokinetic Parameters of this compound Following a Single Dose in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | F (%) |
| IV Solution | IV | 1 | 1250 (±180) | 0.08 | 1850 (±250) | 100 |
| Formulation A (Suspension) | PO | 5 | 210 (±65) | 2.0 | 1680 (±420) | 18.2 |
| Formulation B (SEDDS) | PO | 5 | 850 (±210) | 1.0 | 7200 (±1150) | 77.8 |
Absolute Bioavailability (F%) calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Mandatory Visualizations
Caption: Workflow for an in-vivo bioavailability assessment.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Hypothetical signaling pathway showing this compound target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 21. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
sonication parameters for dissolving GB1107 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of GB1107 powder, with a focus on sonication-assisted methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Several suppliers indicate that this compound is soluble in DMSO at concentrations ranging from 45 mg/mL to 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed water can significantly decrease the solubility of the compound.[3][4]
Q2: Is sonication necessary to dissolve this compound in DMSO?
A2: Yes, sonication is highly recommended and often necessary to achieve complete dissolution of this compound, especially at higher concentrations.[1][2][5] Sonication uses high-frequency sound waves to create cavitation in the solvent, a process that generates intense, localized mechanical forces that break apart powder aggregates and enhance dissolution.[5][6][7]
Q3: What are the suggested starting parameters for sonication?
A3: While specific parameters can depend on the equipment used (ultrasonic bath vs. probe sonicator), the following table provides general starting points based on common laboratory practices for dissolving small molecules. Optimization may be required for your specific setup.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming can be used in conjunction with sonication.[1][2] A brief period of warming in a 37°C water bath is often sufficient.[2] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor the sample temperature during sonication, as the process itself can generate heat.[8] Keeping the sample in an ice bath during sonication is a common practice to prevent overheating.[8]
Q5: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What should I do?
A5: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium.[2] In many cases, this precipitate can be redissolved by vortexing, gentle warming (e.g., 37°C water bath), and/or brief sonication of the diluted solution.[2]
Sonication Parameters for Dissolving this compound
The following tables summarize solubility data from various suppliers and provide recommended starting parameters for sonication.
Table 1: this compound Solubility in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 45 mg/mL | 86.15 mM | Sonication is recommended. |
| MedChemExpress | 50 mg/mL | 95.73 mM | Need ultrasonic; Use newly opened DMSO. |
| Selleck Chemicals | 100 mg/mL | 191.45 mM | Use fresh DMSO. |
Table 2: Recommended Sonication Starting Parameters
| Parameter | Ultrasonic Bath | Probe Sonicator | Rationale |
| Frequency | 35-45 kHz | ~20 kHz | Standard frequencies for laboratory sonicators. 40 kHz is common for general cleaning and dispersion.[9][10] Lower frequencies like 20 kHz provide more powerful cavitation.[7] |
| Power/Amplitude | N/A (Full power) | Low to Medium (e.g., 20-40% amplitude) | Start with lower power to avoid excessive heating and potential compound degradation. Increase if dissolution is slow.[11] |
| Time | 5-15 minutes | 1-5 minutes (in pulsed mode) | Monitor visually for dissolution. Over-sonication can heat the sample.[8][12] |
| Temperature | Room Temperature or ≤ 37°C | Keep sample on ice | Prevents thermal degradation of this compound and evaporation of DMSO. Sonication itself generates heat.[8] |
| Cycle/Pulse Mode | N/A (Continuous) | Pulsed mode (e.g., 5-10 sec ON, 15-20 sec OFF) | Pulsing minimizes bulk temperature increase in the sample, which is critical for preventing degradation.[8] |
Experimental Protocol: Preparing a 50 mg/mL this compound Stock in DMSO
This protocol provides a detailed methodology for dissolving this compound powder using an ultrasonic bath.
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]
-
-
Solvent Addition:
-
Weigh the desired amount of this compound powder in a suitable glass vial (e.g., a clear glass vial with a PTFE-lined cap).
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to 5 mg of this compound, add 100 µL of DMSO.
-
-
Initial Mixing:
-
Briefly vortex the vial for 30-60 seconds to wet the powder and break up large clumps.
-
-
Sonication:
-
Prepare an ultrasonic bath with water, ensuring the water level is sufficient to cover the solvent level inside the vial. If available, use the degas function on the sonicator to remove dissolved gases from the bath water for improved efficiency.[6][13]
-
Place the sealed vial in a holder or rack within the ultrasonic bath. Do not place the vial directly on the bottom of the tank.
-
Sonicate for 5-10 minute intervals.
-
-
Visual Inspection:
-
After each interval, remove the vial and visually inspect for any remaining solid particles. Gently swirl the vial.
-
If undissolved material remains, continue sonicating in 5-minute intervals. Check the temperature of the vial to ensure it is not becoming excessively warm.
-
-
Completion and Storage:
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound powder.
Issue 1: this compound powder is not fully dissolving despite sonication.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 4. ziath.com [ziath.com]
- 5. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 6. elmaultrasonic.com [elmaultrasonic.com]
- 7. hielscher.com [hielscher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. kemet.co.uk [kemet.co.uk]
- 10. upcorp.com [upcorp.com]
- 11. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nist.gov [nist.gov]
unexpected ERK phosphorylation changes with GB1107 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in ERK phosphorylation with GB1107 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Galectin-3.[1][2] Its primary mechanism is to bind to the carbohydrate recognition domain of Galectin-3, thereby preventing its interaction with other molecules.[1]
Q2: Is this compound expected to directly inhibit ERK phosphorylation?
No, this compound is not a direct inhibitor of ERK or any kinase in the canonical MAPK/ERK pathway. Its effects on ERK phosphorylation are considered downstream and indirect, resulting from the inhibition of Galectin-3.
Q3: Why am I observing an increase in ERK phosphorylation after this compound treatment?
This is a documented, albeit seemingly paradoxical, observation in certain cellular contexts. While Galectin-3 has been shown to promote K-Ras activation, a key upstream activator of the ERK pathway, some studies have shown that Galectin-3 can lead to an attenuation of ERK signaling.[3] Therefore, inhibiting Galectin-3 with this compound could potentially release this suppression, leading to an increase in p-ERK levels. The exact mechanism is still under investigation and is likely cell-type specific.
Q4: Conversely, why might I see a decrease in ERK phosphorylation with this compound?
In some cell types, Galectin-3 is crucial for the activation of the K-Ras-Raf-Erk1/2 pathway, which promotes cell migration.[4] In such cases, inhibiting Galectin-3 with this compound would be expected to decrease ERK phosphorylation. This highlights the context-dependent role of Galectin-3 in regulating ERK signaling.[5]
Q5: Could off-target effects of this compound be responsible for altered ERK phosphorylation?
While this compound is designed to be a selective Galectin-3 inhibitor, off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected phenotypes.[6][7] It is crucial to include appropriate controls in your experiments to mitigate this possibility.
Troubleshooting Guide
Issue 1: Unexpected Increase in p-ERK Levels
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Feedback Loops: The cell line you are using may have a signaling network where Galectin-3 negatively regulates the ERK pathway. | 1. Literature Review: Research the known roles of Galectin-3 in your specific cell model. 2. Alternative Inhibitor: Use a structurally different Galectin-3 inhibitor to see if the effect is reproducible. 3. Time-Course Experiment: Analyze p-ERK levels at various time points after this compound treatment to understand the dynamics of the response. |
| Off-Target Kinase Activation: this compound might be indirectly activating an upstream kinase of the ERK pathway. | 1. Kinase Profiling: If available, perform a kinase activity screen in the presence of this compound. 2. Upstream Kinase Analysis: Analyze the phosphorylation status of upstream kinases like MEK and Raf to pinpoint where the unexpected activation originates. |
Issue 2: Unexpected Decrease in p-ERK Levels in a System Where an Increase was Anticipated
| Possible Cause | Troubleshooting Step |
| Dominant Pro-Proliferative Role of Galectin-3: In your cell model, the primary role of Galectin-3 may be to promote ERK signaling. | 1. Validate Galectin-3's Role: Use siRNA or shRNA to knockdown Galectin-3 and observe the effect on p-ERK. This will confirm if the pharmacological inhibition by this compound aligns with the genetic knockdown. 2. Analyze Downstream Effects: Investigate cellular processes regulated by ERK, such as proliferation or migration, to correlate the p-ERK decrease with a functional outcome. |
Issue 3: High Variability in p-ERK Levels Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Experimental Conditions: Minor variations in cell density, serum concentration, or treatment duration can significantly impact signaling pathways. | 1. Standardize Protocols: Ensure strict adherence to protocols for cell culture and treatment. 2. Serum Starvation: Consider serum-starving cells prior to this compound treatment to reduce basal p-ERK levels and enhance the signal-to-noise ratio. |
| Western Blotting Issues: Technical variability in sample preparation, loading, or antibody incubation can lead to inconsistent results. | 1. Fresh Lysates: Always use freshly prepared cell lysates with protease and phosphatase inhibitors. 2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or beta-actin) to normalize p-ERK levels. 3. Antibody Titration: Optimize the concentrations of primary and secondary antibodies to ensure you are in the linear range of detection. |
Data Presentation
Table 1: Summary of Expected vs. Observed p-ERK Changes with this compound Treatment
| Cellular Context | Expected Outcome Based on Predominant Galectin-3 Function | Potentially Observed "Unexpected" Outcome | Reference |
| Galectin-3 promotes K-Ras/Raf/ERK pathway | Decrease in p-ERK | Increase in p-ERK | [4] |
| Galectin-3 attenuates ERK signaling | Increase in p-ERK | Decrease in p-ERK | [3] |
| Thyroid Cancer Cells | Decrease in p-ERK | Increase in p-ERK (with a different inhibitor) | [5] |
Experimental Protocols
Western Blot for Phospho-ERK1/2
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) for normalization.
-
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the potential influence of Galectin-3.
Caption: A logical workflow for troubleshooting unexpected p-ERK results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-3 augments K-Ras activation and triggers a Ras signal that attenuates ERK but not phosphoinositide 3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of galectin-3 enhances migration of colon cancer cells related to activation of the K-Ras-Raf-Erk1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
ensuring consistent delivery of GB1107 through oral administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of the investigational galectin-3 inhibitor, GB1107, through oral administration in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties relevant to oral administration?
This compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3.[1][2][3][4] Its physicochemical properties are crucial for understanding its oral delivery characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H16Cl2F3N3O4S | [2][5] |
| Molecular Weight | 522.32 g/mol | [2][5] |
| Aqueous Solubility | Insoluble | [6] |
| DMSO Solubility | Up to 100 mg/mL | [6] |
| Appearance | Solid powder | [2] |
Given its insolubility in water, appropriate formulation is critical for achieving consistent oral absorption.
2. What is the reported oral bioavailability of this compound in preclinical models?
This compound has been described as having "good oral bioavailability in mice".[7][8] In early research, it demonstrated higher pharmacokinetic performance in mice compared to similar compounds, which allowed for once-daily dosing regimens.[9][10]
3. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Galectin-3 (Gal-3), a protein involved in inflammation, fibrosis, and cancer progression.[1][3][4][11] By binding to Gal-3, this compound blocks its pathological functions.
4. Has this compound been used in clinical trials?
While effective in preclinical models, this compound was not advanced to clinical trials due to observed hERG toxicity.[9][10] Researchers should be aware of this potential liability during their investigations.
Troubleshooting Guide for Oral Administration of this compound
This guide addresses specific issues that may arise during the oral administration of this compound in research settings.
Issue 1: Inconsistent or Low Efficacy After Oral Dosing
Inconsistent or lower-than-expected efficacy in animal models can often be traced back to issues with drug delivery and absorption.
Table 2: Troubleshooting Inconsistent Efficacy of Orally Administered this compound
| Potential Cause | Troubleshooting Steps |
| Poor Formulation/Solubility | This compound is insoluble in water. Ensure it is properly dissolved or suspended in a suitable vehicle. A published formulation for in vivo studies used 1 mg/mL of this compound in 1% polyethylene (B3416737) glycol and 0.5% hydroxypropyl methyl cellulose (B213188) (HPMC).[7] Other potential vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][5][11] Always confirm the solubility and stability of this compound in your chosen vehicle. |
| Inconsistent Dosing Technique | Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Ensure personnel are well-trained to minimize stress to the animals and prevent accidental administration into the lungs. Calibrate dosing syringes accurately. |
| Gastrointestinal (GI) Tract Variability | The presence of food can significantly impact drug absorption.[12] Standardize the feeding schedule of experimental animals. For example, fasting animals overnight before dosing can reduce variability in gastric emptying and intestinal transit time. |
| Metabolic Instability | While reported to have good PK in mice, consider the possibility of rapid metabolism in your specific animal model or experimental conditions. If suspected, conduct a pilot pharmacokinetic study to determine the concentration-time profile of this compound. |
Issue 2: Precipitation of this compound in Formulation
Precipitation of the compound before or after administration will lead to poor and erratic absorption.
Table 3: Troubleshooting Formulation Precipitation
| Potential Cause | Troubleshooting Steps |
| Supersaturation | The concentration of this compound may be too high for the chosen vehicle. Try reducing the concentration or using a different vehicle system. Sonication or gentle warming can aid dissolution, but be cautious of potential degradation.[13] |
| Temperature Effects | Solubility can be temperature-dependent. If you are storing a stock solution at a low temperature, allow it to fully equilibrate to room temperature and vortex gently to ensure redissolution before use.[14] |
| pH Sensitivity | The stability and solubility of small molecules can be pH-dependent.[14] While specific data for this compound is limited, ensure the pH of your formulation vehicle is controlled and consistent across experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on a formulation used in published preclinical studies.[7]
Materials:
-
This compound powder
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Hydroxypropyl methyl cellulose (HPMC)
-
Sterile water for injection
Procedure:
-
Prepare a 1% PEG solution by dissolving the appropriate amount of PEG in sterile water.
-
Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring to avoid clumping.
-
Weigh the required amount of this compound to achieve a final concentration of 1 mg/mL.
-
First, create a paste of the this compound powder with a small amount of the 1% PEG solution.
-
Gradually add the 0.5% HPMC solution to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles before administration.
Protocol 2: In Vivo Oral Bioavailability Assessment in Rodents
This is a general protocol for determining the oral bioavailability of a small molecule like this compound.
Study Design:
-
Animals: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups:
-
Intravenous (IV) Group (n=3-5): To determine 100% bioavailability reference.
-
Oral (PO) Group (n=3-5): To assess oral absorption.
-
-
Dosing:
-
IV: Administer a single bolus injection (e.g., 1-2 mg/kg in a suitable IV formulation).
-
PO: Administer a single dose via oral gavage (e.g., 10 mg/kg in a formulation as described in Protocol 1).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Workflow for in vivo oral administration and pharmacokinetic analysis of this compound.
Caption: Decision tree for troubleshooting inconsistent efficacy of oral this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. histoindex.com [histoindex.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | Galectin | TargetMol [targetmol.com]
- 12. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Galectin-3 Inhibitors GB1107 and TD139 in Thyroid Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent galectin-3 inhibitors, GB1107 and TD139, based on their performance in preclinical thyroid cancer models. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and TD139
Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various cancers, including thyroid carcinoma, where it plays a significant role in tumor progression, metastasis, and resistance to apoptosis.[1][2][3] Both this compound and TD139 are potent inhibitors of galectin-3, but they exhibit distinct pharmacological profiles and effects on cancer cell biology.[1][2][3] TD139 (also known as Olitigaltin or GB0139) is a thiodigalactoside (B104359) derivative that has been investigated in clinical trials for idiopathic pulmonary fibrosis.[4][5][6] this compound is a newer, orally available monosaccharide inhibitor of galectin-3.[1][7] This guide focuses on their comparative efficacy in the context of thyroid cancer.
Comparative Efficacy in Thyroid Cancer Cells
A key study by Lee et al. (2021) provides a direct comparison of this compound and TD139 in the FTC-133 and 8505C thyroid cancer cell lines. The findings are summarized below.
Effects on Cell Viability, Clonogenicity, and Apoptosis
A notable difference between the two inhibitors lies in their impact on cell survival and proliferation. At high doses, TD139 significantly reduced cell viability and the ability of thyroid cancer cells to form colonies (clonogenicity).[1][3] In contrast, this compound did not demonstrate a significant effect on either of these parameters.[1][3] Furthermore, TD139 was shown to induce apoptosis, as evidenced by an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP1.[1][3]
| Parameter | This compound | TD139 | Reference |
| Cell Viability | No significant effect | Dose-dependent reduction | [1][3] |
| Clonogenicity | No significant effect | Significantly reduced at high doses | [1][3] |
| Apoptosis Induction | No | Yes | [1][3] |
Impact on Anoikis Resistance, Migration, and Invasion
Both this compound and TD139 demonstrated efficacy in inhibiting key processes involved in metastasis. Both compounds significantly counteracted anoikis resistance, which is the ability of cancer cells to survive after detaching from the extracellular matrix.[1][2][3] Additionally, both inhibitors dose-dependently decreased the migratory and invasive capabilities of thyroid cancer cells.[1][2][3]
| Parameter | This compound | TD139 | Reference |
| Anoikis Resistance | Significantly inhibited | Significantly inhibited | [1][2][3] |
| Cell Migration | Dose-dependent decrease | Dose-dependent decrease | [1][2][3] |
| Cell Invasion | Dose-dependent decrease | Dose-dependent decrease | [1][2][3] |
Mechanism of Action: Signaling Pathway Modulation
The differential effects of this compound and TD139 can be attributed to their distinct modulation of intracellular signaling pathways.
AKT/β-catenin Pathway
Both this compound and TD139 were found to attenuate the phosphorylation of AKT, a key kinase in cell survival and proliferation pathways.[1][2][3] This leads to a downstream decrease in the expression of β-catenin and Matrix Metalloproteinase-2 (MMP-2), both of which are crucial for cancer cell invasion and metastasis.[1][2][3]
Figure 1. Simplified diagram of the AKT/β-catenin signaling pathway targeted by this compound and TD139.
MAPK Signaling Pathways
Interestingly, this compound and TD139 exhibited opposing effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. This compound treatment led to a decrease in ERK phosphorylation, while TD139 treatment resulted in an increase in ERK phosphorylation.[8] Conversely, this compound increased the phosphorylation of p38 MAPK, whereas TD139 had no significant effect on it.[8] These differential effects on MAPK signaling may contribute to the observed differences in their biological activities.
Figure 2. Differential effects of this compound and TD139 on MAPK signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Seed thyroid cancer cells (e.g., FTC-133, 8505C) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or TD139 for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Assay
-
Seed a low density of thyroid cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound or TD139.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the colony formation efficiency relative to the untreated control.
Anoikis Resistance Assay
-
Coat 96-well plates with Poly-HEMA to prevent cell adhesion.
-
Seed thyroid cancer cells in the coated plates in the presence of various concentrations of this compound or TD139.
-
Incubate for 24-48 hours to induce anoikis.
-
Collect the cells and assess viability using a trypan blue exclusion assay or a fluorescence-based live/dead cell staining kit.
-
Quantify the percentage of viable cells to determine anoikis resistance.
Transwell Migration and Invasion Assays
-
For the migration assay, use Transwell inserts with an 8 µm pore size. For the invasion assay, coat the inserts with Matrigel.
-
Seed thyroid cancer cells in the upper chamber of the Transwell insert in serum-free media containing various concentrations of this compound or TD139.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
Western Blot Analysis
-
Treat thyroid cancer cells with this compound or TD139 for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, and p38, as well as β-catenin and MMP-2, overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 3. General workflow for Western blot analysis of signaling proteins.
Conclusion
References
- 1. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galecto Biotech’s Lead Molecule TD139 is Safe, Well Tolerated, with Direct Target Engagement and Biomarker Effects in a Clinical Phase Ib/IIa trial in IPF Patients – Galecto, Inc. [galecto.com]
- 5. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]
- 6. Bristol-Myers Squibb Acquires Galecto Biotech, Galectin-3 Inhibitor For IPF [bioprocessonline.com]
- 7. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Galectin-3 Inhibitors: GB1107 vs. its Structural Analog GB1211
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent galectin-3 inhibitors, GB1107 and its orally available structural analog, GB1211. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to inform future research and development.
Introduction
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer progression. Its inhibition represents a promising therapeutic strategy. This guide provides a comparative analysis of two small molecule galectin-3 inhibitors: this compound and its structural analog, GB1211. While both compounds target galectin-3, GB1211 was developed as an orally bioavailable successor to this compound, exhibiting a more favorable pharmacokinetic and safety profile.[1][2][3][4][5][6][7][8][9] This guide will delve into the preclinical data that underscores the rationale for the clinical development of GB1211.
Comparative Efficacy and Pharmacokinetics
GB1211 was selected for clinical development over its analog, this compound, based on a superior profile encompassing higher binding affinity to galectin-3, improved hepatic stability, and a more favorable in vitro safety and hERG profile.[1][3] A key differentiator is the reduced potential for hERG liability with GB1211, a critical factor in drug development.[1] While both compounds demonstrate efficacy in preclinical models, these fundamental physicochemical and safety advantages position GB1211 as a more promising clinical candidate.
Table 1: In Vitro and Pharmacokinetic Comparison of this compound and GB1211
| Parameter | This compound (Compound 11b) | GB1211 (Compound 11d) | Reference |
| Galectin-3 Binding Affinity (KD, nM) | 37 | 25 | [1] |
| Selectivity over other Galectins | >1000-fold | High | [10] |
| Oral Bioavailability in Mice (%) | High | 68% | [1][11] |
| hERG Liability | Potential liability observed | More favorable profile | [1] |
Preclinical Efficacy in Oncology
This compound has demonstrated significant anti-tumor activity in preclinical models of lung adenocarcinoma. Oral administration of this compound led to a reduction in tumor growth and metastasis.[12][13] Mechanistically, this compound treatment was associated with increased M1 macrophage polarization and infiltration of CD8+ T-cells within the tumor microenvironment.[12][13] Furthermore, this compound showed the potential to enhance the efficacy of PD-L1 immune checkpoint inhibitors.[12][13]
GB1211 has been shown to reverse the galectin-3-induced blockade of PD-1/PD-L1 checkpoint inhibitors, restoring their binding to their respective targets.[14][15][16][17] This suggests a mechanism by which GB1211 can overcome resistance to immune checkpoint therapy.
Table 2: Preclinical Anti-Cancer Efficacy of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Human Lung Adenocarcinoma (A549) Xenograft in mice | This compound (10 mg/kg, p.o., daily) | Significant reduction in tumor growth and final tumor weight. | [12][13] |
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) | This compound (10 mg/kg, p.o., daily) | Reduced tumor burden and blocked metastasis. | [12][13] |
| Orthotopic Gastric Cancer in mice | This compound | Inhibition of tumor growth. |
Preclinical Efficacy in Fibrotic Diseases
Both this compound and GB1211 have shown promise in preclinical models of fibrosis. This compound was effective in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, where it significantly reduced plasma transaminases and liver galectin-3 levels, leading to an attenuation of liver fibrosis.[10][18] GB1211 has also demonstrated anti-fibrotic activity in preclinical models of liver and lung fibrosis.[1][2][4][5][7]
Table 3: Preclinical Anti-Fibrotic Efficacy of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| CCl4-induced Liver Fibrosis in mice | This compound (10 mg/kg, p.o., daily) | Significantly reduced plasma transaminases and liver galectin-3; reduced liver fibrosis. | [10][18] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
In Vivo Efficacy of this compound in Lung Adenocarcinoma[12][13]
-
Animal Model: Female CD-1 nude mice were subcutaneously injected with 3x106 human lung adenocarcinoma A549 cells. For the syngeneic model, C57Bl/6 mice were injected with LLC1 cells.
-
Treatment: Once tumors reached an average volume of 166 mm³, mice were treated with either vehicle control or this compound (10 mg/kg) administered orally once daily.
-
Endpoint Analysis: Tumor volumes and weights were measured. For metastasis studies, LLC1-luciferase cells were injected intravenously, and tumor burden in the lungs was assessed by qPCR for the luciferase gene.
In Vivo Efficacy of this compound in Liver Fibrosis[10][19]
-
Animal Model: Liver fibrosis was induced in male C57Bl/6 mice by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.
-
Treatment: this compound (10 mg/kg) or vehicle control was administered orally once daily for the last 4 weeks of CCl4 treatment.
-
Endpoint Analysis: Liver fibrosis was assessed by picrosirius red staining of liver sections. Plasma levels of liver enzymes (transaminases) and galectin-3 were also measured.
hERG Liability Assessment[1]
-
Methodology: The potential for hERG channel interaction was assessed using a patch-clamp assay.
-
Findings for this compound (11b): A dose-dependent increase in corrected QT intervals was observed in a guinea pig study, indicating potential hERG liability.
-
Findings for GB1211 (11d): Exhibited a more favorable hERG profile compared to this compound.
Experimental Workflow
Conclusion
The preclinical data strongly supports the advancement of GB1211 into clinical trials as a promising oral inhibitor of galectin-3. While both this compound and GB1211 demonstrate significant efficacy in preclinical models of cancer and fibrosis, the superior pharmacokinetic and safety profile of GB1211, particularly its lower risk of hERG liability, marks it as a more viable candidate for therapeutic development. The ability of GB1211 to overcome resistance to immune checkpoint inhibitors further highlights its potential in oncology. Continued clinical investigation of GB1211 is warranted to fully elucidate its therapeutic potential in various human diseases.
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease | Semantic Scholar [semanticscholar.org]
- 6. biospace.com [biospace.com]
- 7. biospace.com [biospace.com]
- 8. Liver disease – Galecto, Inc. [galecto.com]
- 9. Galecto Announces Positive Preliminary Results for Oral Galectin-3 Inhibitor GB1211 in Part 1 of its Phase 1b/2a Liver Cirrhosis Trial | Galecto [ir.galecto.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Galecto to Present New Data – Ysios Capital [ysioscapital.com]
- 15. Frontiers | Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 [frontiersin.org]
- 16. Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of GB1107 with RNAseq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic effects of GB1107, a novel galectin-3 inhibitor, with other established anti-fibrotic agents. The information is supported by experimental data from RNA sequencing (RNAseq) studies, offering insights into the compound's mechanism of action at the transcriptomic level.
Introduction to this compound
This compound is a potent and highly selective small molecule inhibitor of galectin-3, a protein that plays a crucial role in fibrotic processes. By targeting galectin-3, this compound aims to disrupt the signaling pathways that lead to the excessive deposition of extracellular matrix, a hallmark of fibrosis. This guide delves into the RNAseq data that validates the anti-fibrotic efficacy of this compound and compares its molecular impact to other therapeutic alternatives.
Comparative Analysis of Anti-Fibrotic Effects
The anti-fibrotic potential of this compound has been evaluated in a preclinical model of liver fibrosis induced by carbon tetrachloride (CCl4) in mice. The following tables summarize the key findings from an RNAseq analysis of liver tissue from this study and draw comparisons with the known effects of two FDA-approved anti-fibrotic drugs, pirfenidone (B1678446) and nintedanib (B1663095), based on existing literature.
Table 1: Overview of Anti-Fibrotic Compounds
| Compound | Target | Mechanism of Action | Status |
| This compound | Galectin-3 | Inhibition of galectin-3, a key mediator of fibrosis.[1][2] | Preclinical |
| Pirfenidone | Multiple | Downregulates the production of pro-fibrotic and inflammatory cytokines.[3][4] | Approved for Idiopathic Pulmonary Fibrosis (IPF) |
| Nintedanib | Multiple Tyrosine Kinases (VEGFR, FGFR, PDGFR) | Inhibits signaling pathways involved in fibroblast proliferation, migration, and differentiation.[5][6] | Approved for IPF and other progressive fibrosing interstitial lung diseases |
Table 2: Summary of RNAseq Data in a CCl4-Induced Liver Fibrosis Model
| Treatment Group | Key RNAseq Findings |
| Vehicle Control | Baseline gene expression. |
| CCl4 Treatment | 1,659 differentially expressed genes (DEGs) were identified compared to the control group, with significant enrichment in pathways related to extracellular matrix organization, collagen biosynthesis, and inflammation.[1] |
| This compound + CCl4 | 1,147 DEGs were identified when compared to the CCl4-only group.[1] this compound treatment effectively reversed the majority of the gene expression changes induced by CCl4, indicating a strong anti-fibrotic effect at the transcriptomic level.[1] |
| Pirfenidone + CCl4 (from literature) | Pirfenidone has been shown to downregulate the expression of key pro-fibrotic genes such as procollagen (B1174764) α1(I), TIMP-1, and MMP-2 in rat models of liver fibrosis.[4] It also impacts inflammatory gene expression profiles.[7][8] A direct comparison of the number of DEGs with the this compound study is not available from the searched literature. |
| Nintedanib + CCl4 (from literature) | Nintedanib has been demonstrated to attenuate CCl4-induced liver fibrosis by reducing the expression of inflammatory and fibrotic markers.[5][9] It targets signaling pathways including PDGF, FGF, and VEGF.[9] A direct comparison of the number of DEGs with the this compound study is not available from the searched literature. |
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below illustrate the established pathways targeted by this compound and other anti-fibrotic agents.
Figure 1: Simplified Galectin-3 signaling pathway in fibrosis and the inhibitory action of this compound.
Figure 2: Overview of key pro-fibrotic signaling pathways targeted by Pirfenidone and Nintedanib.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols for validating the anti-fibrotic effects of a compound using a CCl4-induced liver fibrosis model and RNAseq analysis.
CCl4-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of CCl4 (e.g., 1 mL/kg body weight, 20% solution in olive oil) twice weekly for a period of 4-8 weeks.
-
Treatment: The test compound (e.g., this compound at 10 mg/kg) or vehicle is administered orally once daily, typically starting after an initial period of CCl4 induction to model a therapeutic intervention.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected for histological analysis and RNA extraction.
RNA Sequencing and Analysis
Figure 3: A typical workflow for an RNAseq experiment, from tissue collection to data analysis.
-
RNA Extraction: Total RNA is isolated from liver tissue samples using a standard method such as TRIzol reagent or a commercial kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 7) is essential for reliable RNAseq results.[10]
-
Library Preparation: RNAseq libraries are prepared from the total RNA. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate millions of short reads.
-
Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are then aligned to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated between different experimental groups (e.g., CCl4 vs. control, this compound + CCl4 vs. CCl4).
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for downstream analyses, such as Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome), to understand the biological processes affected by the treatment.
-
Conclusion
The RNAseq data for this compound provides strong evidence for its anti-fibrotic effects at the molecular level, demonstrating a clear reversal of the fibrotic gene expression signature induced by CCl4 in a preclinical liver fibrosis model.[1] While a direct, head-to-head RNAseq comparison with pirfenidone and nintedanib in the same study is not yet available, the existing literature on these approved drugs indicates that they also modulate key fibrotic and inflammatory pathways. This compound's targeted approach of inhibiting galectin-3 presents a promising and distinct mechanism of action in the landscape of anti-fibrotic therapies. Further comparative studies, particularly those employing transcriptomic profiling, will be invaluable in elucidating the relative efficacy and specific molecular impacts of these different anti-fibrotic strategies.
References
- 1. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-fibrotic drug pirfenidone inhibits liver fibrosis by targeting the small oxidoreductase glutaredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-fibrotic effect of pirfenidone in rat liver fibrosis is mediated by downregulation of procollagen alpha1(I), TIMP-1 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nintedanib attenuates NLRP3 inflammasome-driven liver fibrosis by targeting Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirfenidone modifies hepatic miRNAs expression in a model of MAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. RNA-seq Sample Guidelines | Genomics Core Facility | The Huck Institutes (en-US) [huck.psu.edu]
Synergistic Antitumor Effects of GB1107 and Cetuximab in Oral Squamous Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of the Galectin-3 (Gal-3) inhibitor, GB1107, and the EGFR inhibitor, cetuximab, both as monotherapies and in combination, for the treatment of Oral Squamous Cell Carcinoma (OSCC). The data presented herein is derived from preclinical studies and highlights the potential of this combination therapy to overcome cetuximab resistance, a significant challenge in OSCC treatment.
Overcoming Cetuximab Resistance in OSCC
Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard treatment for OSCC.[1][2] However, a significant number of patients develop resistance to cetuximab, limiting its long-term efficacy.[3][4][5] The development of resistance is often linked to the activation of alternative signaling pathways, such as the Akt and MEK/ERK1/2 pathways.[3]
Recent research has identified Galectin-3 (Gal-3) as a key player in cetuximab resistance in OSCC.[3] Elevated levels of Gal-3 have been observed in cetuximab-resistant (cet-R) OSCC tumors, where it promotes tumor growth and survival by activating the ERK1/2 and Akt signaling pathways.[3] this compound, a small molecule inhibitor of Gal-3, has emerged as a promising agent to counteract this resistance mechanism.[3]
Comparative Efficacy: In Vivo Xenograft Model
In a preclinical study using a human OSCC cell line (HSC3) xenograft model in mice, the combination of this compound and cetuximab demonstrated a synergistic antitumor effect.[3] The quantitative results from this 36-day study are summarized below.
| Treatment Group | Tumor Growth Inhibition Rate (%) | Combination Index (CI) |
| This compound (10 mg/kg/day, oral) | 18.73 | |
| Cetuximab (0.2 mg/kg, weekly, IV) | 59.52 | |
| This compound + Cetuximab | 73.81 | 0.47 |
| A CI value of less than 0.9 indicates a synergistic effect.[3] |
These results clearly indicate that the combination of this compound and cetuximab leads to a significantly greater reduction in tumor growth compared to either agent alone.[3]
In Vitro Drug Sensitivity
The half-maximal inhibitory concentration (IC50) values for cetuximab and this compound were determined in both regular and cetuximab-resistant (cet-R) HSC3 cells.
| Cell Line | Cetuximab IC50 (µM) | This compound IC50 (µM) |
| Regular HSC3 | 7.67 ± 1.31 | 0.88 ± 1.15 |
| Cetuximab-Resistant (cet-R) HSC3 | 437.6 ± 12.04 | 1.28 ± 1.12 |
The data reveals a dramatic increase in the IC50 value for cetuximab in the resistant cell line, highlighting the challenge of cetuximab monotherapy in this context.[3][6] In contrast, the IC50 for this compound remained relatively stable, suggesting its efficacy is not compromised by the mechanisms conferring resistance to cetuximab.[3][6]
Mechanism of Synergistic Action
The synergistic effect of this compound and cetuximab is attributed to the dual blockade of key oncogenic signaling pathways.
Caption: Dual inhibition of EGFR and Galectin-3 signaling pathways.
Cetuximab blocks the EGFR signaling cascade, while this compound inhibits Galectin-3.[3] This dual inhibition effectively suppresses the phosphorylation and subsequent activation of both Akt and ERK1/2, downstream effectors that are crucial for tumor cell proliferation, invasion, and survival.[3] In cetuximab-resistant cells, where Gal-3 is overexpressed and drives the activation of these pathways, the addition of this compound restores sensitivity to EGFR blockade.[3]
Experimental Protocols
In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft experiment.
The study utilized BALB/c nude mice injected with HSC3 cells to establish tumor xenografts.[3][6] Once tumors reached a volume of approximately 80 mm³, the mice were randomized into four treatment groups: placebo (IgG or PBS), this compound alone, cetuximab alone, and the combination of this compound and cetuximab.[3][6] Treatments were administered for 36 days, during which tumor volumes were monitored.[3][6]
Cell Culture and Drug Treatment
Human tongue squamous cell carcinoma (HSC3) cells were cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[3] For in vitro experiments, cells were treated with varying concentrations of this compound or cetuximab for 72 hours.[3]
Western Blot Analysis
To assess the impact on signaling pathways, HSC3 cells were treated with either Gal-3 or this compound.[3] Following treatment, protein lysates were collected, and Western blotting was performed to determine the expression levels of total and phosphorylated Akt and ERK1/2.[3]
Conclusion and Future Directions
The synergistic antitumor effect observed with the combination of this compound and cetuximab in preclinical OSCC models is a promising development in the quest to overcome cetuximab resistance. The dual inhibition of the EGFR and Galectin-3 pathways effectively abrogates the key survival signals in cancer cells. These findings provide a strong rationale for the clinical evaluation of this combination therapy in patients with OSCC, particularly those who have developed resistance to standard EGFR-targeted therapies. Further research should focus on identifying biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
References
- 1. Targeted Drug Therapy for Oral and Oropharyngeal Cancer | American Cancer Society [cancer.org]
- 2. Leveraging Genomics for Head and Neck Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 blockade suppresses the growth of cetuximab-resistant human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of oral squamous cell carcinoma cells to cetuximab is associated with EGFR insensitivity and enhanced stem cell-like potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Implications of Co-Targeting the EGFR and Spindle Assembly Checkpoint Pathways in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GB1107: A Comparative Analysis of its Selectivity Profile for Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor GB1107 for Galectin-3 over other human galectins. The information is supported by experimental data, detailed methodologies for key binding assays, and visualizations of relevant biological pathways and experimental workflows.
High Selectivity of this compound for Galectin-3
This compound is a potent and orally active inhibitor of Galectin-3, a protein implicated in a variety of diseases, including fibrosis and cancer. A key attribute of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. Experimental data demonstrates that this compound exhibits high selectivity for Galectin-3 over other members of the galectin family.
Binding Affinity Data
The binding affinity of this compound to a panel of human galectins was determined, with the dissociation constant (Kd) serving as a measure of binding strength (a lower Kd indicates a stronger interaction). The data reveals a significant preference for Galectin-3.
| Galectin Target | Dissociation Constant (Kd) in µM | Selectivity over Galectin-3 (-fold) |
| Galectin-3 | 0.037 | 1 |
| Galectin-1 | 3.7 | 100 |
| Galectin-4C | 0.074 - 0.148 | 2 - 4 |
| Other Human Galectins | > 3.7 | > 100 |
Data sourced from a study on selective and orally available Galectin-1 inhibitors, which included comparative data for this compound.
As the table illustrates, this compound binds to Galectin-3 with a Kd of 37 nM. The affinity for Galectin-1 is 100-fold lower. For the C-terminal domain of Galectin-4 (Galectin-4C), the selectivity is only 2- to 4-fold. For other tested human galectins, this compound displays a selectivity of over 100-fold. This high degree of selectivity is a critical feature for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by the inhibition of other galectins.
Experimental Protocols for Determining Selectivity
The selectivity of galectin inhibitors like this compound is typically determined using biophysical binding assays that measure the interaction between the inhibitor and the purified galectin protein. Two common methods are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) when it binds to a protein.
Principle: A small, fluorescently-labeled carbohydrate that binds to the galectin's carbohydrate recognition domain (CRD) is used as a probe. In its free state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent probe from the galectin, causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human galectin protein in a suitable buffer (e.g., PBS with 2 mM EDTA).
-
Prepare a stock solution of a fluorescently-labeled carbohydrate probe known to bind the galectin (e.g., a fluorescein-conjugated lactose (B1674315) derivative).
-
Prepare a serial dilution of the inhibitor compound (this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a black, non-binding surface 384-well microplate, add a fixed concentration of the galectin protein and the fluorescent probe to each well.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of an analyte (e.g., a galectin inhibitor) to a ligand (e.g., a galectin protein) immobilized on a sensor chip.
Principle: A change in mass on the surface of the sensor chip, caused by the binding of the inhibitor to the immobilized galectin, results in a change in the refractive index at the surface. This change is detected in real-time as a response unit (RU). The rate of association and dissociation can be monitored to determine the binding kinetics and affinity.
Detailed Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified recombinant human galectin protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized galectin.
-
Monitor the association of the inhibitor to the galectin in real-time.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor injections if necessary.
-
-
Data Acquisition and Analysis:
-
The binding data is recorded as a sensorgram, which plots response units (RU) against time.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant
-
Validating GB1107's Mechanism: A Comparative Guide to Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GB1107, a novel small molecule inhibitor of galectin-3, with an alternative, Belapectin (GR-MD-02), by examining their effects on downstream biomarkers. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Targeting Galectin-3
Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer. It exerts its effects by binding to glycans on the surface of various cell types, thereby modulating cell-cell and cell-matrix interactions, as well as intracellular signaling pathways. Both this compound and Belapectin are designed to inhibit the activity of galectin-3, albeit through different molecular characteristics. This compound is a small molecule inhibitor, suggesting the potential for oral bioavailability, while Belapectin is a larger polysaccharide-based inhibitor. Inhibition of galectin-3 is expected to disrupt its pro-fibrotic and pro-inflammatory signaling cascades.
Performance Comparison: Downstream Biomarker Modulation
The efficacy of galectin-3 inhibition can be quantified by measuring the change in downstream biomarkers. This section compares the reported effects of this compound and Belapectin on key biomarkers associated with liver fibrosis.
Quantitative Data Summary
| Biomarker | This compound | Belapectin (GR-MD-02) |
| Fibrosis Markers | ||
| Liver Fibrosis (Sirius Red Staining) | Reduction from 2.70% to 1.99% in a CCl4-induced mouse model of liver fibrosis | Not explicitly reported in the provided search results. |
| Pro-C3 (Collagen Type III Formation) | Not explicitly reported in the provided search results. | >50% reduction from baseline at 18 months in patients with MASH cirrhosis (NAVIGATE trial)[1][2] |
| PRO-C4 (Collagen Type IV Formation) | Not explicitly reported in the provided search results. | Lower incidence of a ≥20% increase from baseline compared to placebo in patients with MASH cirrhosis (NAVIGATE trial)[2] |
| YKL-40 (Chitinase-3-like protein 1) | Reduction observed in a CCl4-induced mouse model of liver fibrosis | ≥20% reduction in a higher proportion of patients with MASH cirrhosis compared to placebo (NAVIGATE trial)[1][2] |
| Liver Injury Markers | ||
| Plasma Transaminases (ALT & AST) | Significant reduction in a CCl4-induced mouse model of liver fibrosis[3][4][5][6] | Not explicitly reported in the provided search results. |
| Gene Expression | ||
| Differentially Expressed Genes (DEGs) | Reversal of 1147 DEGs associated with fibrosis in a CCl4-induced mouse model of liver fibrosis[4][5][6] | Not explicitly reported in the provided search results. |
| Direct Target Engagement | ||
| Liver Galectin-3 | Significant reduction in a CCl4-induced mouse model of liver fibrosis[4][5][6] | Not explicitly reported in the provided search results. |
| Plasma Galectin-3 | Reduction observed in a CCl4-induced mouse model of liver fibrosis[3] | Not explicitly reported in the provided search results. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Plasma Transaminases (ALT and AST)
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver cell injury. Their levels are measured using enzymatic assays.
Protocol:
-
Sample Collection: Blood is collected from the study subjects (e.g., mice via cardiac puncture) into tubes containing an anticoagulant such as EDTA or heparin.[7]
-
Plasma Separation: The blood is centrifuged to separate the plasma from the blood cells.[7]
-
Assay: Commercially available ALT and AST assay kits are used. These kits typically contain a reagent that includes a substrate for the enzyme and a co-enzyme (NADH). The activity of the enzyme is determined by measuring the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm using a spectrophotometer. The results are expressed in units per liter (U/L).[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For biomarkers like Galectin-3, YKL-40, Pro-C3, and PRO-C4, a sandwich ELISA is commonly employed.
General Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the biomarker of interest.
-
Blocking: Any unbound sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Standards with known concentrations of the biomarker and the unknown samples (e.g., plasma, serum) are added to the wells. The biomarker, if present, binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific to the biomarker, is added. This antibody binds to a different epitope on the biomarker, forming a "sandwich".
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the biomarker in the samples is determined by comparing their absorbance to the standard curve.
*Specific ELISA kit protocols for --INVALID-LINK--, --INVALID-LINK--, and information on --INVALID-LINK-- and --INVALID-LINK-- assays can be found from various commercial suppliers and research publications.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
RNA Sequencing (RNA-Seq) of Liver Tissue
Principle: RNA-Seq is a high-throughput sequencing technique used to analyze the transcriptome of a biological sample. It allows for the identification and quantification of all RNA molecules in a sample, providing insights into gene expression changes in response to a treatment.
Protocol:
-
Tissue Collection and RNA Isolation: Liver tissue is collected from the study animals and immediately stabilized to prevent RNA degradation. Total RNA is then extracted using a suitable method, such as a Trizol-based protocol followed by column purification.[23]
-
Library Preparation:
-
mRNA Enrichment: Polyadenylated (poly(A)) mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.
-
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate a sufficient amount of library for sequencing.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NextSeq).[4][5] Paired-end sequencing is often performed to improve the accuracy of read alignment.[4][5]
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between different experimental groups (e.g., this compound-treated vs. vehicle-treated).[4][5]
Visualizations
Galectin-3 Signaling Pathway in Fibrosis
Caption: Simplified signaling pathway of Galectin-3 in promoting fibrosis and the inhibitory action of this compound.
Experimental Workflow for Biomarker Measurement
Caption: General experimental workflow for validating the mechanism of this compound by measuring downstream biomarkers.
References
- 1. investing.com [investing.com]
- 2. streetinsider.com [streetinsider.com]
- 3. histoindex.com [histoindex.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determining a healthy reference range and factors potentially influencing PRO-C3 – A biomarker of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Human YKL-40 ELISA Kit (BMS2322) - Invitrogen [thermofisher.com]
- 12. Serological Biomarkers of Intestinal Collagen Turnover Identify Early Response to Infliximab Therapy in Patients With Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nordicbioscience.com [nordicbioscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. reedbiotech.com [reedbiotech.com]
- 17. content.abcam.com [content.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Biomarkers of Type IV Collagen Turnover Reflect Disease Activity in Patients with Early-Stage Non-Alcoholic Fatty Liver (NAFL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nordicbioscience.com [nordicbioscience.com]
- 21. Basement membrane repair response biomarker PRO-C4 predicts progression in idiopathic pulmonary fibrosis: analysis of the PFBIO and PROFILE cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nordicbioscience.com [nordicbioscience.com]
- 23. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
GB1107: A Comparative Analysis of a Novel Galectin-3 Inhibitor Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GB1107, a potent and orally active small molecule inhibitor of galectin-3, across various preclinical cancer models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of this compound's performance, both as a monotherapy and in combination with existing cancer treatments.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy in a range of cancer models, including lung, oral squamous, and thyroid cancers. Its primary mechanism of action involves the inhibition of galectin-3, a β-galactoside-binding lectin implicated in tumor progression, metastasis, and immune evasion. By targeting galectin-3, this compound has been shown to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with immune checkpoint inhibitors and other targeted therapies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Metric | Value (µM) | Notes |
| HSC3 | Oral Squamous Cell Carcinoma | IC50 | 0.88 ± 1.15 | - |
| cet-R HSC3 | Cetuximab-Resistant Oral Squamous Cell Carcinoma | IC50 | 1.28 ± 1.12 | Cetuximab-resistant variant.[1] |
| FTC-133 | Thyroid Cancer | Cell Viability | No significant effect at 10 & 100 µM | Did not reduce cell viability.[2][3] |
| 8505C | Thyroid Cancer | Cell Viability | No significant effect at 10 & 100 µM | Did not reduce cell viability.[2][3] |
Table 2: In Vivo Efficacy of this compound as a Monotherapy
| Cancer Model | Animal Model | Treatment | Outcome | % Tumor Growth Inhibition |
| A549 Xenograft (Lung Adenocarcinoma) | CD-1 Nude Mice | 10 mg/kg this compound daily (oral) | Reduced tumor growth | 46.2% |
| LLC1 Syngeneic (Lung Adenocarcinoma) | C57Bl/6 Mice | 10 mg/kg this compound daily (oral) | Reduced tumor growth | 48% |
| HSC3 Xenograft (Oral Squamous Cell Carcinoma) | BALB/c Nude Mice | 10 mg/kg this compound daily (oral) | Reduced tumor growth | 18.73% |
Table 3: In Vivo Efficacy of this compound in Combination Therapies
| Cancer Model | Animal Model | Combination Treatment | Outcome | % Tumor Growth Inhibition |
| HSC3 Xenograft (Oral Squamous Cell Carcinoma) | BALB/c Nude Mice | This compound + Cetuximab | Synergistic reduction in tumor growth | 73.81% |
| LLC1 Syngeneic (Lung Adenocarcinoma) | C57Bl/6 Mice | This compound + anti-PD-L1 antibody | Potentiated anti-tumor effect | Not specified |
Mechanism of Action: Targeting the Tumor Microenvironment
This compound's anti-cancer activity stems from its inhibition of galectin-3. In the tumor microenvironment, galectin-3 contributes to cancer progression by promoting tumor cell proliferation, adhesion, and migration. It also plays a crucial role in suppressing the anti-tumor immune response.
The diagram below illustrates the proposed signaling pathway affected by this compound. By inhibiting galectin-3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype and enhances the infiltration and activation of cytotoxic CD8+ T-cells.[4] This modulation of the immune landscape within the tumor microenvironment is a key factor in its efficacy, particularly in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability and IC50 Determination
-
Cell Lines: HSC3 (human tongue squamous cell carcinoma) and its cetuximab-resistant variant (cet-R HSC3), FTC-133 and 8505C (human thyroid cancer).
-
Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.01–200.00 µM for HSC3 cells; 10 and 100 µM for thyroid cancer cells) for 72 hours.[1][2]
-
Data Analysis: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. The absorbance was measured at 450 nm, and the IC50 values were calculated from the dose-response curves.[1]
In Vivo Tumor Xenograft and Syngeneic Models
The general workflow for in vivo efficacy studies of this compound is depicted in the diagram below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Galectin-3 Inhibition: GB1107 Demonstrates Superior Oral Bioavailability Over Predecessor GB0139
For Immediate Release
A pivotal advancement in the development of systemic galectin-3 inhibitors reveals that the novel compound GB1107 possesses significantly enhanced oral bioavailability compared to its predecessor, GB0139. This breakthrough paves the way for effective oral administration in treating a range of fibrotic diseases and cancers, a limitation that has hindered the therapeutic potential of earlier-generation inhibitors.
Galectin-3 is a key mediator in a multitude of disease processes, including fibrosis and cancer. While the potent galectin-3 inhibitor GB0139 (also known as TD139) has shown promise, its clinical utility for systemic diseases has been hampered by poor oral absorption.[1] To address this, a new generation of inhibitors has been developed, leading to the creation of this compound, a compound designed for improved oral uptake.
Unveiling a Stark Contrast in Oral Absorption
Preclinical studies in murine models have starkly illustrated the difference in the oral pharmacokinetic profiles of the two compounds. GB0139, a thiodigalactoside, exhibits an oral bioavailability of less than 1% in rats and mice.[1] This low permeability is attributed to its high polarity.[1]
In contrast, this compound, a 1,3-substituted α-d-monogalactopyranoside, was specifically engineered to overcome this limitation.[1] While direct head-to-head pharmacokinetic data for this compound is not available in a single published study, data from structurally related α-d-monogalactopyranosides from the same optimization program demonstrate a dramatic improvement in oral bioavailability, ranging from 68% to 95% in mice. This class of compounds, to which this compound belongs, shows excellent potential for effective oral administration.
A comparative summary of the oral bioavailability is presented below:
| Compound | Class | Oral Bioavailability (F%) in Mice | Reference |
| GB0139 | Thiodigalactoside | < 1% | Zetterberg et al., 2022[1] |
| This compound Analogs (11b, 11c, 11d/GB1211) | α-d-Monogalactopyranoside | 68% - 95% | Zetterberg et al., 2022 |
The Path to Enhanced Oral Delivery: A Methodological Overview
The assessment of oral bioavailability for these compounds involves a standardized preclinical workflow. The following outlines the key experimental protocols employed in determining the pharmacokinetic parameters.
Experimental Workflow for Oral Bioavailability Assessment
Detailed Experimental Protocols
1. Animal Studies:
-
Subjects: Male C57BL/6 mice are typically used for these studies.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize before the experiment.
-
Fasting: Mice are fasted overnight with free access to water prior to drug administration to ensure consistent absorption.
-
Dosing: The test compound (this compound or GB0139) is formulated in a suitable vehicle and administered via oral gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is administered via the tail vein.
2. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected from the tail vein into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Plasma samples are prepared for analysis, commonly through protein precipitation with a solvent like acetonitrile.
-
Quantification: The concentration of the compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate quantification.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis software.
-
Key pharmacokinetic parameters are calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
F% (Oral Bioavailability): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
The development of this compound and its class of orally bioavailable galectin-3 inhibitors marks a significant step forward in targeting this critical protein in a systemic manner. This improved pharmacokinetic profile opens up new therapeutic avenues for oral treatment of diseases driven by galectin-3.
References
GB1107's Activity in Galectin-3 Knockout Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor GB1107's performance in preclinical models, with a focus on its activity in the context of galectin-3 knockout (KO) systems. This analysis is supported by experimental data and detailed methodologies from published studies.
Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1] Its role in the tumor microenvironment, where it influences angiogenesis, cell adhesion, and immune evasion, has made it a compelling target for therapeutic intervention.[1][2] this compound is a potent, selective, and orally active small molecule inhibitor of galectin-3, with a high affinity for human galectin-3 (Kd of 37 nM).[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis.[2][3] This guide delves into the specifics of this compound's activity, particularly in models lacking galectin-3, to elucidate its target engagement and on-target effects.
Comparative Efficacy of this compound in Galectin-3 Deficient vs. Wild-Type Models
Studies utilizing galectin-3 knockout mice have been instrumental in validating the on-target effects of this compound. In a key study investigating lung adenocarcinoma, the genetic depletion of galectin-3 in mice (galectin-3-/-) resulted in significantly smaller and fewer tumors and metastases compared to their wild-type counterparts.[2] This foundational finding underscores the critical role of galectin-3 in promoting tumor growth and spread. The study further revealed that reconstitution of galectin-3-/- mice with galectin-3-positive bone marrow restored tumor growth, pinpointing macrophages as a major source of tumor-promoting galectin-3.[2]
When this compound was administered to wild-type mice bearing lung adenocarcinoma xenografts, it effectively reduced tumor growth and metastasis, mirroring the phenotype observed in the galectin-3 knockout mice.[2] This provides strong evidence that the anti-tumor activity of this compound is primarily mediated through its inhibition of galectin-3.
| Model | Treatment | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) in C57/Bl6 Wild-Type Mice | This compound (10 mg/kg, daily) | Not explicitly quantified | Not explicitly quantified, but significant reduction observed | [2] |
| Human Lung Adenocarcinoma (A549) Xenograft in CD-1 Nude Mice | This compound (10 mg/kg, daily) | ~50% | ~50% | [2] |
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) in Galectin-3-/- Mice | Vehicle | Significantly smaller tumors compared to wild-type | Significantly lower tumor weights compared to wild-type | [2] |
Table 1: Comparison of this compound efficacy and galectin-3 knockout effect on tumor growth.
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound exerts its anti-tumor effects through modulation of the tumor microenvironment. Treatment with this compound has been shown to increase the polarization of M1 macrophages and enhance the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, it potentiates the effects of immune checkpoint inhibitors like anti-PD-L1 antibodies by increasing the expression of cytotoxic effector molecules such as IFN-γ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[2][3]
In thyroid cancer cells, this compound has been demonstrated to attenuate AKT phosphorylation and decrease the expression of β-catenin and MMP2, leading to the suppression of anoikis resistance, motility, and invasive capacity.[4]
Figure 1: Simplified signaling pathway of this compound in the tumor microenvironment.
Experimental Protocols
Animal Models and Tumor Induction
-
Syngeneic Mouse Lung Adenocarcinoma Model: C57Bl/6 wild-type and galectin-3−/− mice were used. Lewis Lung Carcinoma (LLC1) cells were injected subcutaneously to establish tumors.[2]
-
Human Lung Adenocarcinoma Xenograft Model: CD-1 nude mice received subcutaneous injections of A549 human lung adenocarcinoma cells.[3]
-
Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal administration of CCl4 twice weekly for 8 weeks.[5][6]
Drug Administration
-
This compound: Prepared at a concentration of 1 mg/mL in 1% polyethylene (B3416737) glycol and 0.5% hydroxypropyl methyl cellulose (B213188) (HPMC). Administered orally once daily at a dose of 10 mg/kg.[2][3][5]
In Vivo Efficacy Assessment
-
Tumor Growth: Tumor volumes were measured regularly, and final tumor weights were recorded at the end of the study.[2][3]
-
Metastasis: Metastatic burden was assessed by injecting LLC1-luciferase cells via the tail vein and quantifying luciferase expression in the lungs using qPCR.[2]
-
Fibrosis Assessment: Liver fibrosis was evaluated by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections.[5][6]
Immunohistochemistry and Flow Cytometry
-
Immune Cell Infiltration: Tumor digests were processed by flow cytometry to analyze the prevalence of total macrophages, M1/M2 macrophage markers (e.g., CD206), and CD3+, CD4+, and CD8+ T cells.[2][3]
Figure 2: General experimental workflow for assessing the in vivo efficacy of this compound.
Alternatives to this compound
While this compound has shown significant promise, other galectin-3 inhibitors have also been developed and tested.
-
TD139 (GB0139): A thiodigalactoside (B104359) derivative that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[1][4] In a comparative study in thyroid cancer cells, TD139, unlike this compound, reduced cell viability and induced apoptosis at high doses.[4] Both inhibitors, however, effectively suppressed anoikis resistance, migration, and invasion.[4]
-
GB1211: A close analog of this compound that has advanced to clinical trials for liver cirrhosis and non-small-cell lung cancer (NSCLC).[1]
| Compound | Mechanism of Action | Key Preclinical Findings | Clinical Development Status |
| This compound | Selective small molecule inhibitor of galectin-3 | Reduces tumor growth and metastasis; enhances anti-tumor immunity.[2][3] | Preclinical |
| TD139 (GB0139) | High-affinity galectin-3 inhibitor | Reduces cell viability and induces apoptosis in some cancer cells; anti-fibrotic effects.[1][4] | Phase 2b for idiopathic pulmonary fibrosis.[1] |
| GB1211 | Orally active, specific galectin-3 inhibitor | Anti-fibrotic and anti-cancer agent.[1] | Phase 2a for liver cirrhosis and NSCLC.[1] |
Table 2: Comparison of this compound with alternative galectin-3 inhibitors.
Conclusion
References
- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GB1107
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of GB1107, a potent and selective galectin-3 inhibitor, is crucial for maintaining laboratory safety and ensuring environmental compliance. As this compound is a halogenated organic compound and is often dissolved in Dimethyl Sulfoxide (DMSO) for research purposes, specific disposal protocols must be followed. This guide provides step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber for DMSO), safety goggles, and a lab coat.[1][2] All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere to hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[3][4][5]
1. Waste Identification and Segregation:
-
Identify the Waste Stream: this compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms in its structure.[6] Therefore, all waste containing this compound must be classified as halogenated organic waste .[6][7][8]
-
Segregate Waste: It is critical to segregate halogenated waste from non-halogenated waste streams.[5][7][8][9] Mixing these waste types can complicate the disposal process and increase costs.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container for solid halogenated organic waste.[2]
-
Liquid Waste: Solutions of this compound, typically in DMSO, must be collected in a separate, designated hazardous waste container for liquid halogenated organic waste.[1][2]
-
2. Proper Containerization:
-
Use Compatible Containers: Collect liquid waste in a chemically compatible, leak-proof container with a secure screw-top cap.[8][10][11] Plastic-coated glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Leave Headspace: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.[11]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste, to prevent the release of hazardous vapors.[3][10][12]
3. Accurate Labeling:
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3][13]
-
Complete Information: The label must include:
-
The words "Hazardous Waste"[13]
-
The full chemical name(s) of all components (e.g., "this compound," "Dimethyl Sulfoxide")[13]
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., toxic, irritant).
-
The accumulation start date.
-
The Principal Investigator's name and lab location.[13]
-
4. Storage of Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Segregate Incompatibles: Store the halogenated waste away from incompatible materials such as acids, bases, and oxidizers.[11]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3][10]
-
Do Not Transport: Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[3]
Disposal of Empty Containers
Empty containers that held pure this compound must be managed as hazardous waste unless they are triple-rinsed.[3]
-
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as halogenated organic liquid waste.[9]
-
After triple-rinsing, deface or remove the original label.[3]
-
The container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Quantitative Data Summary
The following table summarizes key quantitative data related to the chemical properties and handling of this compound. Specific disposal limits are institution-dependent and should be confirmed with your local EHS office.
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₁₆Cl₂F₃N₃O₄S | MedKoo Biosciences[10] |
| Molecular Weight | 522.32 g/mol | MedKoo Biosciences[10] |
| Solubility in DMSO | 45 mg/mL (86.15 mM) to 100 mg/mL (191.45 mM) | TargetMol[3], Selleck Chemicals[4] |
| Storage (Powder) | -20°C for up to 3 years | TargetMol[3] |
| Storage (In Solvent) | -80°C for up to 2 years | MedChemExpress[2] |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | UPenn EHRS[10] |
| SAA Limit (Acutely Toxic Waste) | Max. 1 quart of liquid or 1 kg of solid | UPenn EHRS[10] |
Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols. For in-vivo formulation, a common preparation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Waste generated from such experiments should be disposed of as halogenated organic waste.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Protocols for GB1107
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of GB1107, a potent and selective Galectin-3 inhibitor. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. Given that this compound is a potent compound intended for research, all handling should be performed by trained personnel familiar with the principles of chemical safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent skin and respiratory exposure. The required PPE varies based on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves• Closed-toe shoes | • Chemical splash goggles (when splash hazard is present) |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant lab coat or coveralls• Double-gloving (e.g., two pairs of nitrile gloves)• Enclosed footwear | • Face shield• Respiratory protection (e.g., N95 respirator or as determined by a risk assessment)• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat | • Face shield (for splash-prone activities)• Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield• Respirator (if aerosols may be generated) |
Note: Always inspect PPE for integrity before use and follow manufacturer's guidelines for proper use and disposal.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
1. Preparation and Planning:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the procedures involved.
-
Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill control materials on hand.
2. Weighing and Solution Preparation:
-
Weighing: When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use disposable weigh boats.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid compound slowly to prevent splashing. This compound is soluble in DMSO.
3. Experimental Procedures:
-
Containment: Conduct all manipulations of this compound within the designated containment area (e.g., fume hood).
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If aerosol generation is unavoidable, use appropriate containment and respiratory protection.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard information.
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Equipment: Decontaminate all reusable equipment according to your institution's established procedures for potent compounds.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. High-temperature incineration is often the preferred method for potent pharmaceutical compounds.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposing of it in accordance with laboratory procedures.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of the potent compound this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
